3-hydroxyquinazoline-2,4(1H,3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2552. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSQUATPYDROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277492 | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-43-1 | |
| Record name | 3-Hydroxy-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC2552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3-hydroxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its core structure serves as a privileged scaffold for the development of novel therapeutic agents, most notably as potent inhibitors of the hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative properties. Furthermore, this document elucidates its mechanism of action as an anti-HCV agent through diagrammatic representations of its synthetic pathway and molecular interactions.
Chemical and Physical Properties
This compound, with the chemical formula C₈H₆N₂O₃, is a solid at room temperature. Its core structure consists of a bicyclic system where a pyrimidine-2,4-dione is fused to a benzene ring, with a hydroxyl group substituted at the N-3 position. This structural arrangement is crucial for its biological activity, particularly its ability to chelate metal ions.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.1448 g/mol | |
| CAS Number | 5329-43-1 | |
| Density | 1.571 g/cm³ | |
| Refractive Index | 1.674 | |
| Solubility | The parent quinazoline-2,4-dione is noted to be "insoluble in water" and "soluble in alcohol". Derivatives show enhanced solubility in polar aprotic solvents like DMSO. | [1] |
Synthesis of this compound
The synthesis of N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones has been described in the literature.[2][3] A general synthetic scheme is outlined below.
References
An In-depth Technical Guide to 3-hydroxyquinazoline-2,4(1H,3H)-dione: Chemical Structure and Synthesis
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this scaffold.
Chemical Structure and Properties
This compound is a bicyclic molecule featuring a pyrimidine-2,4-dione ring fused to a benzene ring. The presence of a hydroxyl group at the N-3 position is a key structural feature.
Chemical Structure:
Figure 1: Chemical structure of a representative N-1 substituted this compound (3-hydroxy-1-methylquinazoline-2,4(1H,3H)-dione).
Physicochemical Properties:
The following table summarizes the key physicochemical properties of the parent compound and a representative N-1 substituted derivative.
| Property | Value (for this compound) | Value (for 3-hydroxy-1-methylquinazoline-2,4(1H,3H)-dione) | Reference |
| CAS Number | 5329-43-1 | 37833-99-1 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 178.15 g/mol | 192.17 g/mol | [1] |
| IUPAC Name | 3-hydroxyquinazoline-2,4-dione | 3-hydroxy-1-methylquinazoline-2,4-dione | [1] |
| XLogP3 | Not Available | 0.3 | [1] |
| Hydrogen Bond Donor Count | Not Available | 1 | [1] |
| Hydrogen Bond Acceptor Count | Not Available | 3 | [1] |
| Rotatable Bond Count | Not Available | 0 | [1] |
Synthesis of this compound and its Derivatives
Several synthetic routes to this compound and its N-1 or C-6/C-7/C-8 substituted derivatives have been reported. The following sections detail the key methodologies.
Synthesis of N-1 Substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones
A common approach for the synthesis of N-1 substituted derivatives involves the initial formation of a 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediate, followed by N-alkylation and subsequent debenzylation.[2]
Experimental Protocol:
Step 1: Synthesis of 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione (Intermediate 8) [3]
-
To a solution of O-benzylhydroxylamine hydrochloride (1.5 equivalents) in a mixture of 5% aqueous NaOH and ether, stir at room temperature for 2 hours.
-
Separate the ether layer, wash with saturated brine, dry over Na₂SO₄, and concentrate to yield O-benzylhydroxylamine.
-
A suspension of methyl anthranilate (1.0 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.25 equivalents) in toluene is refluxed for 2 hours.
-
To the reaction mixture, add the previously prepared O-benzylhydroxylamine and reflux for an additional 4 hours.
-
The resulting intermediate is then subjected to intramolecular cyclization under strongly alkaline conditions (e.g., NaOH in ethanol/water) with refluxing for 2 hours to yield 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.[2][4]
-
The crude product can be purified by recrystallization from methanol.[3]
Step 2: N-1 Alkylation (General Procedure) [2][4]
-
To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and the desired alkyl halide (R¹X).
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the N-1 alkylated product.
Step 3: Debenzylation to Yield N-1 Substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones (General Procedure) [2][4]
-
Method A: Acidic Hydrolysis
-
Reflux the N-1 alkylated intermediate in a mixture of 48% hydrobromic acid (HBr) and glacial acetic acid (AcOH) for 2 hours.
-
-
Method B: Catalytic Hydrogenation
-
Dissolve the N-1 alkylated intermediate in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4-12 hours.
-
-
After completion, the final product is isolated and purified.
Synthesis Pathway for N-1 Substituted Derivatives:
Caption: Synthesis of N-1 substituted derivatives.
Synthesis of C-6/C-7/C-8 Substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones
The synthesis of derivatives with substitutions on the benzene ring typically starts from a substituted anthranilic acid.
Experimental Protocol:
Step 1: Formation of Oxazinedione Intermediate [2]
-
Reflux a mixture of a bromoanthranilic acid and triphosgene in 1,4-dioxane for 6 hours to obtain the corresponding oxazinedione intermediate.
Step 2: Reaction with Benzyloxyamine [2]
-
Treat the oxazinedione intermediate with benzyloxyamine in the presence of triethylamine in ethanol and reflux for 3 hours.
Step 3: Amidation and Intramolecular Cyclization [2]
-
React the product from the previous step with triphosgene and triethylamine in THF at room temperature for 2 hours to induce amidation followed by intramolecular cyclization, yielding the key 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediate with a bromo-substituent on the benzene ring.
Step 4: Suzuki Coupling (General Procedure) [2]
-
Subject the bromo-substituted intermediate to a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixture of dioxane and water at 100 °C for 12 hours.
Step 5: Debenzylation [2]
-
Deprotect the benzyloxy group using one of the methods described in section 2.1, step 3, to yield the final C-substituted this compound.
Synthesis Pathway for C-Substituted Derivatives:
Caption: Synthesis of C-substituted derivatives.
Quantitative Data for Synthesized Derivatives
The following table summarizes the reported yields and analytical data for selected this compound derivatives.
| Compound | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) | MS (m/z) | ¹H NMR (δ, ppm) | Reference |
| 10b | 3-phenylpropyl | H | 55 (over 2 steps) | Not Reported | 294.9 [M-H]⁻ | 8.00 (d, J = 7.8 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 7.31–7.07 (m, 6H), 4.09 (t, J = 7.7 Hz, 2H), 2.67 (d, J = 8.2 Hz, 2H), 1.89 (t, J = 8.6 Hz, 2H) | [2] |
| 10c | 2-chlorophenethyl | H | 18 (over 2 steps) | Not Reported | 315.1 [M-H]⁻ | Not Reported | [3] |
| 8 | H | H | 60 | Not Reported | 269.1 [M+H]⁺ | 8.08 (dd, J = 8.7, 1.5 Hz, 1H), 7.54 (td, J = 7.9, 1.5 Hz, 1H), 7.38–7.31 (m, 4H), 7.35–7.17 (m, 4H), 5.01 (s, 2H) | [3] |
Conclusion
This technical guide has outlined the fundamental chemical structure, properties, and synthetic methodologies for this compound and its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatile synthesis strategies allow for the introduction of a wide range of substituents at various positions of the quinazoline scaffold, enabling the exploration of structure-activity relationships for various biological targets. Further research into this promising class of compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione | C9H8N2O3 | CID 303856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide for Researchers
An In-depth Exploration of a Privileged Scaffold in Antiviral Drug Discovery
Abstract
The emergence of 3-hydroxyquinazoline-2,4(1H,3H)-dione as a "privileged scaffold" in medicinal chemistry has paved the way for the discovery of a novel class of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives, with a particular focus on their potent antiviral activities. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antiviral therapies.
Introduction
The quinazoline scaffold is a recurring motif in a multitude of biologically active compounds. Among its various oxidized forms, the this compound core has recently garnered significant attention as a versatile platform for the design of novel enzyme inhibitors. A key breakthrough in this area has been the discovery of derivatives with potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV), vaccinia virus, and adenovirus.[1][2] This guide will delve into the seminal research that has established this compound class as a promising avenue for antiviral drug development.
Synthesis of this compound and Its Derivatives
The synthetic routes to this compound and its derivatives are adaptable, allowing for the introduction of a wide array of substituents at various positions of the quinazoline ring system. These modifications have been instrumental in elucidating the structure-activity relationships (SAR) and optimizing the biological activity of these compounds.
General Synthetic Schemes
The synthesis of N-1 and C-6/C-7/C-8 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones has been well-documented.[1] Below are generalized schemes outlining the key synthetic transformations.
Scheme 1: Synthesis of N-1 Substituted Derivatives
Caption: Synthetic pathway for N-1 substituted derivatives.
Scheme 2: Synthesis of C-6/C-7/C-8 Substituted Derivatives
Caption: Synthetic pathway for C-substituted derivatives.
Detailed Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and advancement of research. The following protocols are based on methodologies reported in the literature.[1][3]
General Procedure for the Synthesis of 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione (Intermediate 8): A solution of anthranilic acid in toluene is treated with 1,1'-carbonyldiimidazole (CDI) and refluxed. After cooling, benzyloxyamine is added, and the mixture is refluxed again. The resulting intermediate is then subjected to basic hydrolysis with sodium hydroxide in an ethanol/water mixture under reflux to afford 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.[4]
General Procedure for N-1 Alkylation (Step b, Scheme 1): To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), potassium carbonate and the corresponding alkyl halide (R¹X) are added. The reaction mixture is heated at 80 °C for 2 hours. After completion, the reaction is worked up by pouring into water and extracting with an organic solvent.[4]
General Procedure for Deprotection (Step c, Scheme 1 & Step e, Scheme 2): The benzyloxy-protected quinazolinedione derivative is deprotected either by heating in a mixture of 48% hydrobromic acid and acetic acid under reflux or by palladium-carbon catalyzed hydrogenation in a mixture of THF and methanol at room temperature.[4]
General Procedure for Suzuki-Miyaura Coupling (Step d, Scheme 2): A mixture of the bromo-substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, the corresponding arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere.[5][6][7][8][[“]] The reaction progress is monitored by TLC or LC-MS.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound have demonstrated significant antiviral activity against a panel of viruses. The quantitative data for their biological activities are summarized in the tables below.
Anti-Hepatitis C Virus (HCV) Activity
A series of N-1 and C-substituted derivatives were evaluated for their ability to inhibit HCV replication in a replicon model.[1]
Table 1: Anti-HCV Activity of N-1 Substituted this compound Derivatives
| Compound | R¹ | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | TI [c] |
| 10a | H | > 25 | > 50 | > 2 |
| 10d | 2-Chlorophenethyl | 13.3 ± 1.5 | 32.7 ± 2.1 | 2.5 |
| 10n | 4-Cyanobenzamido | 6.4 ± 0.8 | 11.2 ± 1.3 | 1.8 |
| 10p | 4-Fluorobenzamido | 8.9 ± 1.1 | 15.1 ± 1.9 | 1.7 |
| Ribavirin | - | 20.0 ± 2.5 | 45.3 ± 5.1 | 2.3 |
[a] 50% effective concentration, the concentration of compound that inhibits HCV RNA replication by 50%. [b] 50% cytotoxic concentration, the concentration of compound that reduces the viability of host cells by 50%.[10] [c] Therapeutic Index, calculated as CC₅₀/EC₅₀.[1]
Table 2: Anti-HCV Activity of C-Substituted this compound Derivatives
| Compound | Substitution | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | TI [c] |
| 19 | 7-Bromo | 11.5 ± 1.3 | > 50 | > 4.3 |
| 21h | 7-(4-Fluorophenyl) | 3.5 ± 0.4 | > 50 | > 14.3 |
| 21k | 7-(Thiophen-2-yl) | 2.8 ± 0.3 | > 50 | > 17.9 |
| 21t | 7-(Furan-2-yl) | 2.0 ± 0.2 | > 50 | > 25 |
[a] 50% effective concentration.[1] [b] 50% cytotoxic concentration.[1][10] [c] Therapeutic Index.[1]
Structure-Activity Relationship (SAR) for Anti-HCV Activity:
-
N-1 Position: Introduction of substituted phenethyl and benzamido groups at the N-1 position generally enhances anti-HCV activity compared to the unsubstituted parent compound.[1]
-
C-7 Position: Substitution at the C-7 position with small aromatic or heteroaromatic rings, such as phenyl, fluorophenyl, thiophenyl, and furanyl groups, leads to a significant increase in anti-HCV potency. Compound 21t , with a furan-2-yl substituent at the C-7 position, exhibited the most potent anti-HCV activity with an EC₅₀ of 2.0 µM and a therapeutic index greater than 25.[1][4]
Anti-Vaccinia and Anti-Adenovirus Activity
A series of 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their activity against vaccinia virus and adenovirus.[2][11]
Table 3: Anti-Vaccinia and Anti-Adenovirus Activity of Selected Derivatives
| Compound | Virus | EC₅₀ (µM) | MCC (µM) [d] |
| 24b11 | Vaccinia | 1.7 | > 100 |
| 24b13 | Adenovirus-2 | 6.2 | > 100 |
| Cidofovir | Vaccinia | 25 | > 100 |
| Cidofovir | Adenovirus-2 | 10 | > 100 |
[d] Minimum cytotoxic concentration, the lowest concentration of the compound that causes a microscopically detectable alteration of normal cell morphology.[2]
Structure-Activity Relationship (SAR) for Anti-Vaccinia and Anti-Adenovirus Activity:
-
The presence of a 1,2,3-triazole moiety linked to the quinazolinedione core appears to be crucial for the observed anti-vaccinia and anti-adenovirus activity.[2]
-
Compound 24b11 was identified as the most potent inhibitor of vaccinia virus, being approximately 15-fold more active than the reference drug cidofovir.[11]
-
Compound 24b13 demonstrated the most potent activity against adenovirus-2.[11][12]
Mechanism of Action: Metal Ion Chelation
The primary mechanism of action for the antiviral activity of this compound derivatives is believed to be their ability to act as metal ion chelators.[1]
Targeting the HCV NS5B Polymerase
For their anti-HCV activity, these compounds are proposed to target the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase that is essential for viral replication. The active site of NS5B contains two magnesium ions (Mg²⁺) that are critical for its enzymatic function. The 3-hydroxy-4-keto-enolic acid moiety of the quinazolinedione scaffold is thought to chelate these magnesium ions, thereby inhibiting the polymerase activity.[1][13]
Caption: Proposed mechanism of action via metal ion chelation.
Molecular docking studies have supported this hypothesis, showing that these compounds can fit into the active site of NS5B and coordinate with the magnesium ions.[1][14][15]
Physicochemical Properties
Conclusion and Future Directions
The discovery of this compound and its derivatives represents a significant advancement in the search for novel antiviral agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, leading to the identification of compounds with potent and selective activity against various viruses. The proposed mechanism of action as metal ion chelators provides a clear rationale for their biological effects and a solid foundation for further optimization.
Future research in this area should focus on:
-
Expanding the structure-activity relationship studies to identify more potent and selective inhibitors.
-
Conducting in-depth investigations into the mechanism of action against other viral targets.
-
Optimizing the pharmacokinetic and physicochemical properties of lead compounds to enhance their drug-like characteristics.
-
Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.
The continued exploration of the this compound scaffold holds great promise for the development of the next generation of antiviral drugs to address unmet medical needs.
References
- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via ‘privileged scaffold’ refining approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. Molecular Docking and Pharmacoinformatics Studies Reveal Potential Phytochemicals Against HCV NS5B Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
The Rising Therapeutic Potential of the 3-Hydroxyquinazoline-2,4(1H,3H)-dione Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core has been successfully derivatized to yield potent agents with potential applications in antiviral, anticancer, antibacterial, and neurological therapies. This in-depth technical guide provides a comprehensive overview of the current understanding of this scaffold's biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.
Antiviral Activity: A Focus on Hepatitis C Virus (HCV)
Derivatives of this compound have shown significant promise as anti-HCV agents. These compounds often act as metal ion chelators, targeting the HCV non-structural protein 5B (NS5B) polymerase, an essential enzyme for viral replication.[1][2][3]
Quantitative Data for Anti-HCV Activity
| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| 10d | 13.3 | >25 | >1.9 | [1] |
| 10n | 6.4 | 11.0 | 1.7 | [1] |
| 10p | <10 | - | - | [1] |
| 21h | <10 | - | - | [1] |
| 21k | <10 | - | - | [1] |
| 21t | 2.0 | >50 | >25 | [1] |
| Ribavirin (Control) | 20.0 | 46.0 | 2.3 | [1] |
Experimental Protocol: Anti-HCV Replicon Assay
A common method to evaluate the anti-HCV activity of these compounds is the HCV replicon assay.[1]
Objective: To determine the 50% effective concentration (EC50) of the compounds in inhibiting HCV RNA replication.
Methodology:
-
Cell Culture: Huh-7.5.1 cells harboring an HCV 1b subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. Ribavirin is often used as a positive control.
-
Incubation: The treated cells are incubated for 72 hours.
-
RNA Quantification: Total cellular RNA is extracted, and HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
Cytotoxicity Assay: A parallel assay, such as the Cell Counting Kit-8 (CCK-8) assay, is performed to determine the 50% cytotoxic concentration (CC50) of the compounds on the host cells.[1]
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.
Signaling Pathway: Inhibition of HCV NS5B Polymerase
The proposed mechanism of action for many this compound derivatives involves the chelation of magnesium ions (Mg²⁺) in the active site of the HCV NS5B polymerase. This chelation disrupts the enzyme's function, thereby inhibiting viral RNA synthesis.
Caption: Inhibition of HCV NS5B polymerase by chelation of Mg²⁺ ions.
Anticancer Activity
The this compound scaffold has been explored for its anticancer properties, with derivatives showing inhibitory activity against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key enzymes like carbonic anhydrases and the modulation of signaling pathways such as STAT3 and FOXO3a.[4][5][6]
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Activity | Reference |
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Hepatocellular Carcinoma) | 26.07 | Cytotoxic | [5] |
| Qd | WRL-68 (Normal Liver) | 326.5 | Non-toxic at lower concentrations | [5] |
| Derivative 12 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |
| Derivative 14 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |
| Derivative 15 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |
| Derivative 19 | HT-29 (Colon Cancer) | ~30 | ~50% mortality | [4] |
| Derivative 6n | A549 (Lung Cancer) | 5.9 ± 1.69 | Antiproliferative | [5] |
| Derivative 6n | SW-480 (Colon Cancer) | 2.3 ± 5.91 | Antiproliferative | [5] |
| Derivative 6n | MCF-7 (Breast Cancer) | 5.65 ± 2.33 | Antiproliferative | [5] |
| Compound 10 | MX-1 (Breast Cancer) | < 3.12 | Cytotoxic | [7] |
| Compound 11 | MX-1 (Breast Cancer) | 3.02 | Cytotoxic | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Signaling Pathway: Modulation of STAT3 and FOXO3a in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), quinazoline-2,4(1H,3H)-dione (Qd) has been shown to exert its anticancer effects by modulating the STAT3 and FOXO3a signaling pathways, leading to apoptosis and necroptosis.[5]
Caption: Modulation of apoptosis and necroptosis by Qd in HCC cells.
Antibacterial Activity
The this compound scaffold has been investigated as a source of new antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting bacterial DNA gyrase.[8][9][10]
Quantitative Data for Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Staphylococcus haemolyticus | Reference |
| 2b | 10 | 12 | [11] |
| 2c | 11 | 10 | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Experimental Protocol: Agar Well Diffusion Method
This method is a preliminary screening test for the antibacterial activity of the synthesized compounds.[8]
Objective: To assess the qualitative antibacterial activity of the compounds.
Methodology:
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Bacterial Inoculation: A standardized inoculum of the test bacterium is uniformly spread on the surface of the agar plate.
-
Well Preparation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Loading: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Experimental Workflow: Antibacterial Screening
Caption: Workflow for antibacterial activity screening.
Anticonvulsant Activity
Certain derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test.[12][13]
Quantitative Data for Anticonvulsant Activity
| Compound | MES Test ED50 (mg/kg) | scMet Test ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Reference |
| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | - | - | - | [12] |
| Phenytoin (Control) | - | - | - | [12] |
| Carbamazepine (Control) | - | - | - | [12] |
| Mesuximide (Control) | - | - | - | [12] |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. More specific quantitative data from the source is needed for a complete table.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animal Model: Mice or rats are commonly used.
-
Compound Administration: The test compound is administered intraperitoneally or orally at various doses. A control group receives the vehicle.
-
Electroshock Application: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined, and the ED50 is calculated.
Logical Relationship: Anticonvulsant Drug Discovery Funnel
Caption: A typical funnel for anticonvulsant drug discovery.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a focal point for ongoing research in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical entity. Future work will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their mechanisms of action in greater detail to pave the way for their clinical translation.
References
- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
3-Hydroxyquinazoline-2,4(1H,3H)-dione: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-hydroxyquinazoline-2,4(1H,3H)-dione core is a versatile and highly valued scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features, including its metal-chelating ability and hydrogen bonding capacity, have made it a cornerstone in the design of novel therapeutic agents targeting a range of diseases, from infectious agents to cancer and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable scaffold, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
A Privileged Scaffold with Diverse Biological Activities
The this compound scaffold has been successfully employed to develop potent inhibitors for a variety of biological targets. The inherent properties of this heterocyclic system allow for facile structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Antiviral Activity
Derivatives of this compound have shown significant promise as antiviral agents, particularly against the Hepatitis C virus (HCV). These compounds often act as metal ion chelators, targeting the NS5B polymerase, an essential enzyme for viral replication.[1][2] Furthermore, this scaffold has been utilized to develop specific agents against DNA viruses like vaccinia and adenovirus.[3]
Antibacterial Activity
The scaffold has been identified as a novel inhibitor of bacterial DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[4] This positions this compound derivatives as potential candidates for the development of new antibacterial drugs to combat the growing threat of antibiotic resistance.[5]
Anticancer Activity
A significant area of research has focused on the application of this scaffold in oncology. Derivatives have been synthesized as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, which are involved in pH regulation in the tumor microenvironment.[6][7] Additionally, this core has been instrumental in the design of inhibitors for other key cancer targets, including poly(ADP-ribose) polymerase (PARP-1), c-Met, and VEGFR-2, which are critical for DNA repair and angiogenesis, respectively.[8][9] Some derivatives have also been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[10]
Neurological Activity
The versatility of the this compound scaffold extends to the central nervous system, where it has been used to develop selective antagonists for Gly/NMDA and AMPA receptors.[11] These receptors play a crucial role in excitatory neurotransmission, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for representative this compound derivatives across various therapeutic targets.
Table 1: Anti-HCV Activity of this compound Derivatives [1][2]
| Compound | Target | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) |
| 10n | HCV Replicon | Replicon Assay | 6.4 | >10.8 | >1.7 |
| 10p | HCV Replicon | Replicon Assay | <10 | - | - |
| 21h | HCV Replicon | Replicon Assay | <10 | - | - |
| 21k | HCV Replicon | Replicon Assay | <10 | - | - |
| 21t | HCV Replicon | Replicon Assay | 2.0 | >50 | >25 |
| Ribavirin (Control) | HCV Replicon | Replicon Assay | 20.0 | 46.0 | 2.3 |
Table 2: Anticancer Activity of this compound Derivatives [6][7][8][9][12]
| Compound | Target | Assay | IC₅₀/GI₅₀ (µM) | Cell Line |
| 12 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |
| 14 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |
| 15 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |
| 19 | Carbonic Anhydrase IX/XII | Antiproliferative Assay | ~50% inhibition at 30 µM | HT-29 |
| 10 | PARP-1 | Cytotoxicity Assay | < 3.12 | MX-1 |
| 11 | PARP-1 | Cytotoxicity Assay | 3.02 | MX-1 |
| 2c | c-Met/VEGFR-2 | Kinase Assay | 0.052-0.084 | - |
| 4b | c-Met/VEGFR-2 | Kinase Assay | 0.052-0.084 | - |
| 4e | c-Met/VEGFR-2 | Kinase Assay | 0.052-0.084 | - |
| 69 | Tubulin | Growth Inhibition | LogGI₅₀ = -6.44 | 60 human tumor cell lines |
| 72 | Tubulin | Growth Inhibition | LogGI₅₀ = -6.39 | 60 human tumor cell lines |
| 86 | Tubulin | Growth Inhibition | LogGI₅₀ = -6.45 | 60 human tumor cell lines |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds operate is crucial for a deeper understanding of their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery based on this privileged scaffold.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by this compound derivatives.
Caption: Mechanism of action of PARP-1 inhibitors based on the this compound scaffold.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.
General Synthesis of N-1 Substituted 3-Hydroxyquinazoline-2,4(1H,3H)-diones[1][13]
-
Synthesis of 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione:
-
A solution of an appropriate anthranilic acid derivative in toluene is treated with 1,1'-carbonyldiimidazole (CDI) and refluxed for 2 hours.
-
O-benzylhydroxylamine is then added, and the mixture is refluxed for an additional 4 hours.
-
The resulting intermediate is hydrolyzed with sodium hydroxide in an ethanol/water mixture under reflux for 2 hours to yield 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.
-
-
N-1 Alkylation:
-
To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), potassium carbonate (K₂CO₃) and the desired alkyl halide (R¹X) are added.
-
The reaction mixture is heated at 80 °C for 2 hours.
-
After completion, the product is isolated by standard workup procedures.
-
-
Debenzylation to Yield the Final Product:
-
The N-1 alkylated intermediate is deprotected to yield the final 3-hydroxy derivative. This can be achieved through two primary methods:
-
Method A (HBr/AcOH): The compound is refluxed in a mixture of 48% hydrobromic acid and acetic acid for 2 hours.
-
Method B (Catalytic Hydrogenation): The compound is hydrogenated in a mixture of tetrahydrofuran (THF) and methanol using 10% palladium on carbon (Pd/C) as a catalyst at room temperature for 4-12 hours.
-
-
Anti-HCV Replicon Assay[1][14]
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A positive control (e.g., a known HCV inhibitor) and a negative control (DMSO vehicle) are included.
-
Incubation: The plates are incubated at 37 °C in a 5% CO₂ incubator for 72 hours.
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase). The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
Cytotoxicity Assay: To assess the cytotoxicity of the compounds, a parallel assay (e.g., MTT or CellTiter-Glo) is performed on the same cells.
-
Data Analysis: The EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are calculated by nonlinear regression analysis of the dose-response curves. The therapeutic index (TI) is calculated as the ratio of CC₅₀ to EC₅₀.
In Vitro Tubulin Polymerization Assay[3][10][15]
-
Reagents and Materials: Purified tubulin (e.g., from bovine brain), GTP solution, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) are required. A fluorescent reporter dye that binds to microtubules can be included for fluorescence-based detection.
-
Assay Setup: The assay is performed in a 96-well plate. Test compounds are pre-incubated with the tubulin solution in the polymerization buffer on ice. Paclitaxel (a polymerization promoter) and colchicine or vinblastine (polymerization inhibitors) are used as positive controls.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37 °C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time (e.g., 60 minutes) by measuring the increase in absorbance at 340 nm (light scattering) or the increase in fluorescence if a reporter dye is used.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory or enhancing effects on tubulin assembly.
DNA Gyrase Supercoiling Inhibition Assay[4][16][17]
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP. Purified bacterial DNA gyrase and relaxed plasmid DNA (e.g., pBR322) are used as the enzyme and substrate, respectively.
-
Inhibition Assay: The test compounds are pre-incubated with the DNA gyrase enzyme before the addition of the relaxed plasmid DNA and ATP to initiate the reaction. A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.
-
Incubation: The reaction mixture is incubated at 37 °C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing a loading dye. The DNA products are then resolved by agarose gel electrophoresis.
-
Visualization: The agarose gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Conclusion
The this compound scaffold has unequivocally established itself as a privileged structure in drug design. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its immense potential for the development of novel therapeutics. The continued exploration of this versatile core, coupled with rational drug design and a deeper understanding of its interactions with various biological targets, promises to yield a new generation of potent and selective drugs to address unmet medical needs. This guide serves as a foundational resource for researchers aiming to harness the power of this remarkable chemical entity in their drug discovery endeavors.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. musechem.com [musechem.com]
- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. PARP1 - Wikipedia [en.wikipedia.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-Hydroxyquinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this versatile compound and its derivatives. By functioning as a metal ion chelator and a modulator of key enzymatic and signaling pathways, it presents a promising framework for the development of novel therapeutics against a range of diseases, including viral infections, cancer, and bacterial infections. This document summarizes the quantitative pharmacological data, details key experimental protocols for target validation, and visualizes the intricate signaling pathways and mechanisms of action.
Introduction
This compound is a heterocyclic compound characterized by a quinazoline core with a hydroxyl group at the 3-position and carbonyl groups at positions 2 and 4. This unique structural arrangement, particularly the N-hydroxyamide moiety, confers upon it the ability to chelate metal ions, a property central to many of its observed biological effects. This guide explores the diverse therapeutic avenues of this compound, focusing on its validated and potential molecular targets.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound and its analogs stems from their ability to interact with a variety of biological targets. The primary mechanisms of action and the corresponding therapeutic areas are detailed below.
Antiviral Activity
Derivatives of this compound have been identified as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1][2] The proposed mechanism involves the chelation of divalent metal ions, such as Mg2+, within the catalytic center of the enzyme, thereby disrupting its function.[1][2][3]
-
Signaling Pathway and Mechanism of Action:
Caption: Inhibition of HCV NS5B Polymerase by this compound derivatives.
The this compound scaffold has been shown to be a dual inhibitor of two critical HIV-1 enzymes: reverse transcriptase-associated RNase H and integrase.[4] This dual-action presents a significant advantage in the development of anti-HIV therapies by potentially reducing the likelihood of drug resistance.
Specific derivatives of this compound have demonstrated potent and selective inhibitory activity against vaccinia virus and adenovirus-2 in vitro.[5][6][7] This suggests a potential for the development of broad-spectrum antiviral agents against DNA viruses.
Anticancer Activity
Substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2.[8][9] The dysregulation of these kinases is implicated in tumor growth, angiogenesis, and metastasis.[9]
-
Signaling Pathway:
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
A related compound, quinazoline-2,4(1H,3H)-dione, has been shown to exert anticancer effects in hepatocellular carcinoma by modulating the STAT3 and FOXO3a signaling pathways.[10][11] This leads to the induction of apoptosis and necroptosis in cancer cells.[10][11]
Derivatives of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as broad-spectrum cytotoxic agents that impact tubulin polymerization, a key process in cell division.[12][13]
Antibacterial Activity
Quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[14]
Herbicidal Activity
Triketone-containing quinazoline-2,4-dione derivatives are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone and tocopherol biosynthesis in plants, making them effective herbicides.[15]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and its derivatives against various therapeutic targets.
Table 1: Antiviral Activity
| Compound/Derivative | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 21t | HCV NS5B Polymerase | HCV 1b Replicon Assay | 2.0 µM (EC₅₀) | [1][2] |
| 21h | HCV NS5B Polymerase | HCV 1b Replicon Assay | < 10 µM (EC₅₀) | [1][2] |
| 21k | HCV NS5B Polymerase | HCV 1b Replicon Assay | < 10 µM (EC₅₀) | [1][2] |
| II-4 | HIV-1 RNase H | Enzymatic Assay | 0.41 ± 0.13 µM (IC₅₀) | [4] |
| II-4 | HIV-1 Integrase | Enzymatic Assay | 0.85 ± 0.18 µM (IC₅₀) | [4] |
| 24b11 | Vaccinia Virus | In vitro Antiviral Assay | 1.7 µM (EC₅₀) | [5][6] |
| 24b13 | Adenovirus-2 | In vitro Antiviral Assay | 6.2 µM (EC₅₀) | [5][6][7] |
Table 2: Anticancer and Other Activities
| Compound/Derivative | Target/Cell Line | Assay | Activity (IC₅₀/GI₅₀/Ki) | Reference |
| 4b | c-Met | In vitro Kinase Assay | 0.063 µM (IC₅₀) | [8] |
| 4e | c-Met | In vitro Kinase Assay | 0.084 µM (IC₅₀) | [8] |
| 4b | VEGFR-2 | In vitro Kinase Assay | 0.035 µM (IC₅₀) | [8] |
| 4e | VEGFR-2 | In vitro Kinase Assay | 0.051 µM (IC₅₀) | [8] |
| Qd | HepG2 (HCC) | Cytotoxicity Assay | 26.07 µM (IC₅₀) | [10][11] |
| Qd | WRL-68 (Normal) | Cytotoxicity Assay | 326.5 µM (IC₅₀) | [10][11] |
| 15 | MCF-7 (Breast Cancer) | MTT Assay | 1.3 µM (GI₅₀) | [12] |
| 16 | MCF-7 (Breast Cancer) | MTT Assay | 4.0 µM (GI₅₀) | [12] |
| 11h | HPPD | Enzymatic Assay | 0.005 µM (Ki) | [15] |
Experimental Protocols
Anti-HCV Replicon Assay
This assay evaluates the ability of a compound to inhibit HCV RNA replication in a cellular context.
-
Workflow:
Caption: Workflow for the Anti-HCV Replicon Assay.
-
Methodology:
-
Huh-7.5.1 cells harboring an HCV 1b subgenomic replicon expressing a luciferase reporter gene are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compounds.
-
The cells are incubated for 48-72 hours.
-
The level of HCV replication is quantified by measuring the luciferase activity using a commercial luciferase assay system.
-
The 50% effective concentration (EC₅₀) is calculated by non-linear regression analysis of the dose-response curve.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.
-
Methodology:
-
The target protein (e.g., NS5B) is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The test compound is added to the protein-dye mixture.
-
The temperature of the mixture is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.
-
An increase in the Tm in the presence of the compound indicates binding and stabilization of the protein.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Methodology:
-
The purified kinase (e.g., c-Met or VEGFR-2), a substrate peptide, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
-
Conclusion
The this compound scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. Its ability to target a wide range of biomolecules, from viral and bacterial enzymes to key regulators of cancer cell signaling, underscores its significant potential in modern drug discovery. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this remarkable chemical entity. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of derivatives to translate the in vitro findings into clinically effective treatments.
References
- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via ‘privileged scaffold’ refining approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]
- 15. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 3-hydroxyquinazoline-2,4(1H,3H)-dione Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and druglikeness properties of the core scaffold, 3-hydroxyquinazoline-2,4(1H,3H)-dione. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and antibacterial properties. Early-stage in silico assessment is a critical step in modern drug discovery, enabling the prioritization of candidates with favorable properties and reducing late-stage attrition.
Predicted Physicochemical and ADMET Properties
The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were predicted using the SwissADME web tool. The canonical SMILES representation of the molecule, O=C1NC2=CC=CC=C2C(=O)N1O, was used as the input. The results are summarized in the tables below, providing a quantitative basis for evaluating its drug-like potential.
Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.15 g/mol |
| LogP (Consensus) | 0.33 |
| Topological Polar Surface Area (TPSA) | 70.98 Ų |
| Water Solubility (ESOL) | -1.41 (log mol/L) - Moderately Soluble |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Rotatable Bonds | 0 |
Pharmacokinetic (ADMET) Properties
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions. |
| Skin Permeation (Log Kp) | -7.96 cm/s | Low skin permeability. |
Druglikeness and Medicinal Chemistry Friendliness
| Parameter | Prediction |
|---|---|
| Lipinski's Rule of Five | Yes (0 violations) |
| Ghose Filter | No (1 violation: MW < 160) |
| Veber Filter | Yes (0 violations) |
| Egan Filter | Yes (0 violations) |
| Bioavailability Score | 0.55 |
| Lead-likeness | No (2 violations: MW > 160, TPSA > 60) |
| Synthetic Accessibility | 2.01 |
In Silico Experimental Protocols
The following sections detail the generalized methodologies for the in silico prediction of properties and biological activities of this compound and its derivatives, based on common practices in computational drug discovery.
Physicochemical and ADMET Property Prediction
Objective: To predict the physicochemical properties, pharmacokinetics, and druglikeness of the target compound.
Methodology:
-
Input Preparation: The 2D structure of this compound is converted to a SMILES (Simplified Molecular Input Line Entry System) string.
-
Web Server Submission: The SMILES string is submitted to a web-based ADMET prediction tool, such as SwissADME or pkCSM.
-
Parameter Calculation: The server calculates a range of descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), water solubility, and the number of hydrogen bond donors and acceptors.
-
ADMET Prediction: The tool employs pre-built models to predict pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate/inhibitor status, and cytochrome P450 (CYP) inhibition.
-
Druglikeness Evaluation: The calculated and predicted properties are assessed against established druglikeness rules, such as Lipinski's Rule of Five, to evaluate the compound's potential as an oral drug candidate.
-
Data Analysis: The output data is compiled and analyzed to identify potential liabilities and guide further compound design and optimization.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound derivatives to a specific biological target.
Methodology:
-
Target Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-ligands not relevant to the binding site are removed.
-
Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the quinazoline derivative is converted to a 3D conformation.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, Glide) is used to perform the simulation.
-
A grid box is defined to encompass the active site of the target protein.
-
The software explores various conformations and orientations of the ligand within the active site.
-
-
Scoring and Analysis:
-
The docking program calculates a binding score (e.g., binding energy in kcal/mol) for each predicted pose.
-
The top-ranked poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a mathematical model that relates the chemical structure of a series of quinazoline derivatives to their biological activity.
Methodology:
-
Data Set Preparation: A dataset of quinazoline derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., logP, TPSA, molecular weight) and/or 3D structural features is calculated.
-
Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.
-
Prediction for New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new, untested quinazoline derivatives.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the in silico drug discovery process for this compound derivatives.
Spectroscopic Profile of 3-hydroxyquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-hydroxyquinazoline-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. This document details the key analytical data, experimental methodologies, and a proposed mechanism of action, presenting the information in a clear and accessible format for researchers and drug development professionals.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural identification and characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.53 | s (br) | 1H | N1-H |
| 11.02 | s (br) | 1H | N3-OH |
| 7.96 | dd, J = 7.8, 1.4 Hz | 1H | H-5 |
| 7.67 | ddd, J = 8.3, 7.3, 1.5 Hz | 1H | H-7 |
| 7.23 - 7.17 | m | 2H | H-6, H-8 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.2 | C-4 |
| 150.3 | C-2 |
| 140.4 | C-8a |
| 135.5 | C-7 |
| 127.8 | C-5 |
| 122.9 | C-6 |
| 115.6 | C-4a |
| 114.6 | C-8 |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| ESI-MS | Negative | 177.0 | [M-H]⁻ |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2800 | O-H and N-H stretching |
| 1710, 1665 | C=O stretching (dione) |
| 1610 | C=C aromatic stretching |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Synthesis of this compound
The synthesis of the title compound can be achieved through various reported methods. One common route involves the cyclization of 2-aminobenzamide derivatives. A specific protocol involves the debenzylation of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione. This precursor is treated with HBr in acetic acid under reflux, or through palladium-carbon catalyzed hydrogenation to yield this compound[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. The sample was introduced as a solution in a suitable solvent such as methanol or acetonitrile.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.
Mechanism of Action and Signaling Pathway
This compound and its derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) polymerase[1]. This enzyme is an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome. The inhibitory activity of this compound is attributed to its ability to act as a metal ion chelator. The active site of the NS5B polymerase contains two magnesium ions (Mg²⁺) that are essential for its catalytic activity. This compound is proposed to bind to these magnesium ions, thereby inactivating the enzyme and inhibiting viral replication[1].
Caption: Proposed mechanism of HCV NS5B polymerase inhibition.
Experimental Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the target molecule.
Caption: General workflow for spectroscopic characterization.
References
Methodological & Application
Synthesis Protocol for 3-hydroxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chemical synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on established and peer-reviewed synthetic methodologies.
Introduction
This compound and its derivatives are recognized for their wide range of biological activities, including potential antiviral and antibacterial properties. Their structural motif makes them attractive scaffolds in the design of novel therapeutic agents. The synthesis protocol outlined below describes a reliable two-step process starting from readily available commercial reagents. The methodology involves the formation of a protected intermediate, 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, followed by a deprotection step to yield the final product.
Overall Reaction Scheme
The synthesis proceeds in two key stages:
-
Formation of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione: This step involves a one-pot reaction of methyl anthranilate with 1,1'-carbonyldiimidazole (CDI) and benzyloxyamine, followed by an intramolecular cyclization.
-
Deprotection to this compound: The removal of the benzyl protecting group is achieved through acid-mediated hydrolysis or catalytic hydrogenation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |
| 1 | Methyl anthranilate | 1. 1,1'-Carbonyldiimidazole (CDI)2. Benzyloxyamine | Toluene | 6 hours | Reflux | 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | Not explicitly reported for parent compound |
| 2 | 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | 48% Hydrobromic acid, Acetic acid | Acetic acid | 2 hours | Reflux | This compound | 65% (over two steps for a derivative)[1] |
Experimental Protocols
Step 1: Synthesis of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione
This procedure details the formation of the N-benzylated intermediate.
Materials:
-
Methyl anthranilate
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzyloxyamine
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of methyl anthranilate in anhydrous toluene, add 1,1'-carbonyldiimidazole (CDI).
-
Heat the mixture to reflux for 2 hours.[2]
-
Cool the reaction mixture slightly and add benzyloxyamine.
-
Resume reflux and continue heating for an additional 4 hours.[2]
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
To the residue, add a solution of sodium hydroxide in a mixture of ethanol and water.
-
Heat the resulting mixture to reflux for 2 hours to induce intramolecular cyclization.[2]
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound (Deprotection)
Two alternative methods for the deprotection of the benzyl group are provided.
Materials:
-
3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid (AcOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Suspend 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in a mixture of 48% hydrobromic acid and glacial acetic acid.[2]
-
Heat the mixture to reflux for 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Materials:
-
3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) / Tetrahydrofuran (THF) mixture
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask suitable for hydrogenation
Procedure:
-
Dissolve 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in a mixture of methanol and tetrahydrofuran.[2]
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
The reaction time can range from 4 to 12 hours.[2] Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the solvent mixture.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Stages
The diagram below outlines the logical progression from starting materials to the final product.
Caption: Logical flow of the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 3-hydroxyquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a core scaffold for the development of therapeutic agents, with derivatives showing potential as antibacterial and antiviral agents. Notably, certain derivatives act as inhibitors of DNA gyrase and as metal ion chelators targeting the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] The purity of this starting material is paramount for the synthesis of active pharmaceutical ingredients and for accurate biological screening. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the development of effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | PubChem |
| Molecular Weight | 178.15 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from synthesis papers |
| Solubility | High solubility in DMSO; moderate to good solubility in methanol and ethanol; poor solubility in nonpolar solvents like hexanes. | General knowledge for similar structures |
Purification Workflow
The general workflow for the purification of this compound from a crude synthetic mixture involves a primary purification step, typically recrystallization or column chromatography, followed by analytical verification of purity.
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.
Protocol:
-
Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of related compounds, a systematic screening of the solvents listed in the table below is recommended.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Table of Suggested Solvents for Recrystallization Screening:
| Solvent | Expected Solubility Profile | Notes |
| Ethanol | Good | Often used for recrystallizing quinazolinedione derivatives.[4] |
| Methanol | Good | Similar to ethanol, offers good solubility at elevated temperatures. |
| Water | Poor | Can be used as an anti-solvent in combination with a soluble solvent. |
| Ethanol/Water Mixture | Potentially Good | A mixture can be optimized to achieve the desired solubility profile. |
| Ethyl Acetate | Moderate | A less polar option that may be effective. |
| Acetonitrile | Moderate | Another option for screening. |
Purification by Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of quinazolinedione derivatives.
-
Mobile Phase Selection: The choice of mobile phase (eluent) is determined by running preliminary experiments using Thin Layer Chromatography (TLC). A good solvent system will result in the compound having an Rf value of approximately 0.3-0.5. Suggested starting solvent systems are mixtures of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. The separation can be monitored by TLC.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
Table of Suggested Mobile Phases for Column Chromatography:
| Mobile Phase System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 10:90 to 70:30 | A good starting point for moderately polar compounds.[5] |
| Methanol / Dichloromethane | 1:99 to 10:90 | For more polar compounds or to increase elution strength.[5] |
| Chloroform / Methanol | 99:1 to 90:10 | A historically common solvent system for this class of compounds. |
Purity Assessment
Thin Layer Chromatography (TLC)
TLC is a quick and inexpensive method to assess the purity of a compound and to monitor the progress of a reaction or chromatographic separation.
Protocol:
-
Spot a dilute solution of the purified compound onto a TLC plate.
-
Develop the plate in a chamber containing an appropriate mobile phase.
-
Visualize the spots under UV light or by staining.
-
A pure compound should appear as a single spot. The Rf value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds.
Protocol Development:
-
Column: A C18 reversed-phase column is a good starting point for polar to moderately nonpolar compounds.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is recommended.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Analysis: Inject a solution of the purified compound. A pure sample should yield a single major peak. Purity can be estimated by the area percentage of the main peak.
Table of Suggested HPLC Parameters for Method Development:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or λmax) |
| Injection Volume | 10 µL |
Structural Characterization
The identity and structure of the purified this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, further confirming its identity.
Mechanism of Action Diagram
Derivatives of this compound have been shown to act as metal ion chelators, inhibiting the HCV NS5B polymerase. The proposed mechanism involves the chelation of magnesium ions in the active site of the enzyme, which are essential for its function.
Caption: Proposed mechanism of action of this compound derivatives as HCV NS5B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tacoma.uw.edu [tacoma.uw.edu]
Experimental procedure for N-1 substitution of 3-hydroxyquinazoline-2,4(1H,3H)-dione
An experimental protocol for the N-1 substitution of 3-hydroxyquinazoline-2,4(1H,3H)-dione is a critical process for the synthesis of a diverse range of derivatives with significant therapeutic potential. These compounds have garnered attention in drug discovery for their activities as antiviral, antibacterial, and enzyme inhibitors. The functionalization at the N-1 position is a key synthetic step that allows for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.
This document provides a detailed application note and protocol for the N-1 substitution of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
The N-1 substituted this compound scaffold is a versatile pharmacophore. Various substituents at the N-1 position have been shown to modulate the biological activity of these compounds. For instance, the introduction of different alkyl or aryl groups can influence their potency and selectivity as inhibitors of enzymes like HIV-1 reverse transcriptase-associated RNase H and integrase, or as anti-HCV agents by chelating metal ions essential for viral replication[1][2][3]. The general synthetic strategy involves the alkylation of the N-1 position of a protected this compound intermediate, followed by deprotection to yield the final product[2].
Experimental Protocols
A general and reliable method for the N-1 substitution of a 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediate involves an alkylation reaction using an appropriate halide in the presence of a base and a suitable solvent[2].
Materials:
-
3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione (starting material)
-
Alkyl or benzyl halide (R¹X)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione in DMF, add potassium carbonate (2.0 equivalents).
-
Add the desired alkyl or benzyl halide (R¹X) (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours[1][2].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the N-1 substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.
-
The final deprotection of the benzyl group to yield the 3-hydroxy derivative can be achieved by methods such as catalytic hydrogenation (H₂, 10% Pd/C) or treatment with 48% HBr in acetic acid[1][2].
Data Presentation
The following table summarizes the reaction conditions for the N-1 substitution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione with various halides.
| Entry | Alkylating Agent (R¹X) | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Phenylpropyl bromide | K₂CO₃ | DMF | 80°C | 2 h | N/A | [2] |
| 2 | Substituted phenethyl bromides | K₂CO₃ | DMF | 80°C | 2 h | N/A | [2] |
| 3 | Ethyl chloroacetate | K₂CO₃ | DMF | Room Temp. | 24 h | N/A | [4] |
| 4 | Dimethyl carbonate | K₂CO₃ | DMF | 130°C (Microwave) | 15 min | N/A | [5] |
| 5 | Diethyl carbonate | K₂CO₃ | DMF | 160°C (Microwave) | 15 min | N/A | [5] |
N/A: Not available in the cited literature.
Visualizations
Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway related to the antiviral activity of these compounds.
Caption: Experimental workflow for the N-1 substitution of this compound.
Caption: Conceptual pathway for the anti-HCV activity of N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Quinazoline-Triazole Hybrids
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The integration of a 1,2,3-triazole ring, often facilitated by the robust and efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, offers a powerful strategy for developing novel quinazoline derivatives with enhanced or modified pharmacological profiles.[1][2] This click chemistry approach is characterized by its high yields, mild reaction conditions, and exceptional functional group tolerance, making it an ideal tool for late-stage molecular diversification in drug discovery.[1]
These application notes provide a detailed protocol for the synthesis of quinazoline-1,2,3-triazole hybrids, specifically focusing on the CuAAC reaction between an alkyne-functionalized quinazolinone and an aryl azide. The described methodology is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
General Reaction Scheme
The overall synthetic strategy involves two key stages: the synthesis of an alkyne-functionalized quinazolinone precursor, followed by the copper-catalyzed click reaction with a suitable azide to yield the final triazole-linked hybrid.
References
Application Notes and Protocols: Anti-HCV Activity Assay of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives using the HCV Replicon Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the NS5B RNA-dependent RNA polymerase (RdRp) being a key target for therapeutic intervention.[1][2] 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of compounds with potent anti-HCV activity.[1][3] These compounds are believed to act as metal ion chelators, targeting the NS5B polymerase and inhibiting its function, which is crucial for viral RNA replication.[1][3]
This document provides detailed application notes and protocols for assessing the anti-HCV activity of this compound derivatives using a cell-based HCV replicon system. The HCV replicon system is a widely used and robust platform for screening and characterizing potential HCV inhibitors in a cellular context.[4][5]
Data Presentation
The anti-HCV activity of various this compound derivatives is summarized in the tables below. The data includes the 50% effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit HCV replication by 50%, the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes a 50% reduction in cell viability, and the therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀.
Table 1: Anti-HCV Activity of N-1 Substituted this compound Derivatives [1]
| Compound | R | EC₅₀ (µM) | CC₅₀ (µM) | TI (CC₅₀/EC₅₀) |
| 10n | 4-cyanophenyl | 6.4 | >25 | >3.9 |
| 10p | 4-nitrophenyl | 8.9 | >25 | >2.8 |
| Ribavirin | (Positive Control) | 20.0 | >50 | >2.5 |
Table 2: Anti-HCV Activity of C-6/C-7/C-8 Substituted this compound Derivatives [1]
| Compound | R¹ | R² | R³ | EC₅₀ (µM) | CC₅₀ (µM) | TI (CC₅₀/EC₅₀) |
| 18a | H | Benzyl | H | 12.3 | >25 | >2.0 |
| 21h | H | 4-fluorobenzyl | H | 5.3 | >50 | >9.4 |
| 21k | H | 4-chlorobenzyl | H | 4.7 | >50 | >10.6 |
| 21t | H | 4-(trifluoromethyl)benzyl | H | 2.0 | >50 | >25.0 |
| Ribavirin | (Positive Control) | 20.0 | >50 | >2.5 |
Experimental Protocols
This section details the methodologies for determining the anti-HCV activity and cytotoxicity of this compound derivatives using an HCV replicon cell line.
Cell Culture and Reagents
-
Cell Line: Huh-7.5.1 cells stably harboring an HCV genotype 1b subgenomic replicon (e.g., with a luciferase reporter gene).[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Selection Agent: G418 (Neomycin) at an appropriate concentration (e.g., 500 µg/mL) to maintain the replicon in the cell line.[6]
-
Test Compounds: this compound derivatives dissolved in dimethyl sulfoxide (DMSO).
-
Positive Control: Ribavirin or a known NS5B inhibitor (e.g., 2'-C-methyladenosine).[1]
-
Cytotoxicity Assay Reagent: Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay.[1]
-
Luciferase Assay Reagent: Luciferase reporter assay system compatible with the replicon's reporter gene (e.g., Renilla luciferase).[7]
Anti-HCV Replicon Assay
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium without G418.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Dosing: Remove the old medium from the cell plate and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium and DMSO as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, measure the luciferase activity in each well according to the manufacturer's protocol for the luciferase assay system. The luminescence signal is proportional to the level of HCV replication.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the EC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as the anti-HCV replicon assay (steps 1-4).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the CC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Experimental Workflow
Caption: Workflow for Anti-HCV and Cytotoxicity Assays.
Proposed Mechanism of Action
References
- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Application Note: Thermal Shift Assay for Target Validation of 3-Hydroxyquinazoline-2,4(1H,3H)-dione
Introduction
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a powerful and high-throughput method used to assess the thermal stability of proteins.[1][2][3][4] This technique is widely applied in drug discovery for target validation, hit identification, and lead optimization by measuring the change in a protein's melting temperature (Tm) upon ligand binding.[1][3][5][6] Ligand binding typically stabilizes the protein structure, resulting in an increase in its Tm.[2][4][6] This application note provides a detailed protocol for utilizing a thermal shift assay to validate the interaction between 3-hydroxyquinazoline-2,4(1H,3H)-dione and its potential protein target.
This compound and its derivatives have shown a range of biological activities, including antiviral and anticancer effects.[7][8][9][10][11] For instance, certain derivatives of this compound have been identified as potent inhibitors of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase.[7] A thermal shift assay can be effectively employed to confirm the direct binding of these compounds to their target protein, providing crucial evidence for target engagement.
Principle of the Assay
The thermal shift assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange.[1][3] This dye has low fluorescence in an aqueous environment but fluoresces strongly upon binding to hydrophobic regions of a protein.[3][4] As the temperature is gradually increased, the protein denatures, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).[1] A ligand that binds to and stabilizes the protein will increase the energy required to unfold it, resulting in a positive shift in the Tm.
Experimental Protocols
Materials and Reagents
-
Target Protein: Purified to ≥90% homogeneity.
-
Compound Stock Solution: this compound dissolved in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).
-
Assay Buffer: Buffer in which the protein is stable (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The choice of buffer can be optimized for each specific protein.
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO).
-
Instrumentation: A real-time polymerase chain reaction (RT-PCR) instrument capable of monitoring fluorescence over a temperature gradient.[3][12]
-
Consumables: 96-well or 384-well PCR plates, optical seals.
Experimental Workflow
The following diagram outlines the key steps in the thermal shift assay for target validation.
Protocol
-
Protein Preparation:
-
Dilute the purified target protein in the assay buffer to a final concentration of approximately 2-5 µM. The optimal protein concentration should be determined empirically.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations in the assay may range from low micromolar to millimolar, depending on the expected binding affinity.
-
Prepare a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.
-
-
Dye Preparation:
-
Dilute the SYPRO Orange stock solution (e.g., 5000x) in assay buffer to a working concentration (e.g., 5x-10x). The optimal dye concentration needs to be determined to minimize background fluorescence while providing a robust signal.
-
-
Assay Plate Setup:
-
In each well of a 96-well PCR plate, combine the following in the specified order:
-
Assay Buffer
-
Protein solution
-
Compound solution or vehicle control
-
SYPRO Orange working solution
-
-
The final volume in each well is typically 20-50 µL.
-
Include appropriate controls: protein with vehicle, buffer with dye only (no protein), and protein with a known binder (if available).
-
-
Data Acquisition:
-
Seal the PCR plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in the RT-PCR instrument.
-
Set up a melt curve experiment with a temperature gradient, for example, from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis
-
The raw fluorescence data is plotted against temperature, which typically yields a sigmoidal curve.[2][3][13]
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melting curve (-dF/dT).[1][2]
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein in the presence of the compound and the Tm of the protein with the vehicle control (ΔTm = Tm,compound - Tm,vehicle).
-
A positive ΔTm indicates that the compound binds to and stabilizes the target protein.
Data Presentation
The quantitative data from a thermal shift assay can be summarized in a table for clear comparison. The following table presents hypothetical data for the interaction of this compound with a target protein.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 10 | 54.0 | 1.5 |
| This compound | 25 | 55.8 | 3.3 |
| This compound | 50 | 57.2 | 4.7 |
| This compound | 100 | 58.5 | 6.0 |
| Known Inhibitor (Positive Control) | 10 | 59.1 | 6.6 |
Note: The above data is for illustrative purposes. Actual Tm and ΔTm values will vary depending on the specific protein, compound, and experimental conditions. For example, in a study with HCV NS5B polymerase, representative this compound derivatives at a concentration of 20 µM induced a Tm shift of 1.6 °C and 2.1 °C.[7]
Signaling Pathway Visualization
To provide context for the target validation, it is often useful to visualize the signaling pathway in which the target protein is involved. The following is a hypothetical signaling pathway where a target kinase, potentially inhibited by this compound, plays a role.
The thermal shift assay is a robust, rapid, and cost-effective method for validating the direct interaction between a small molecule, such as this compound, and its protein target.[1][3] A significant and dose-dependent increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of target engagement. This information is critical in the early stages of drug discovery for confirming the mechanism of action and guiding further development of promising therapeutic candidates.[1][5]
References
- 1. axxam.com [axxam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 3-hydroxyquinazoline-2,4(1H,3H)-dione with NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 3-hydroxyquinazoline-2,4(1H,3H)-dione with the Hepatitis C Virus (HCV) NS5B polymerase. This document is intended to guide researchers through the computational workflow, from target and ligand preparation to the analysis of docking results, facilitating the exploration of this compound as a potential inhibitor of a critical viral enzyme.
Introduction
Hepatitis C is a global health concern, and the NS5B polymerase is a key enzyme in the replication of the HCV genome.[1] As an RNA-dependent RNA polymerase (RdRp), NS5B is responsible for synthesizing new viral RNA strands, making it a prime target for antiviral drug development.[1][2] The this compound scaffold has been identified as a promising pharmacophore in the development of various antiviral agents.[3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing insights into the molecular interactions that govern this binding.[4] These in silico studies are instrumental in structure-based drug design, helping to identify and optimize potential lead compounds.
This document outlines the detailed protocols for performing a molecular docking study of this compound against the HCV NS5B polymerase using the widely-used software AutoDock Vina.
Data Presentation
| Compound ID | Substitution at N-1 | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) |
| 10a | -H (parent compound) | > 25 | > 50 | - |
| 10n | 4-cyanobenzyl | 6.4 | > 50 | > 7.8 |
| 10p | 4-nitrobenzyl | 8.2 | > 50 | > 6.1 |
| 21h | 7-(4-fluorophenyl) | < 10 | > 50 | > 5 |
| 21k | 7-(4-chlorophenyl) | < 10 | > 50 | > 5 |
| 21t | 7-(thiophen-2-yl) | 2.0 | > 50 | > 25 |
| Ribavirin | (Positive Control) | 20.0 | 45.5 | 2.3 |
Note: Lower EC₅₀ values indicate greater antiviral potency. A higher Therapeutic Index is desirable, indicating a wider margin between the effective and toxic concentrations.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical molecular docking workflow using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing results.
-
Protein Data Bank (PDB): Source for the 3D structure of the NS5B polymerase.
-
PubChem or similar database: Source for the 3D structure of the ligand.
Preparation of the NS5B Polymerase Receptor
-
Obtain the Protein Structure: Download the crystal structure of HCV NS5B polymerase from the Protein Data Bank (e.g., PDB ID: 1GX6).
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.
-
If the protein has multiple chains, select the chain that is biologically relevant for the docking study.
-
-
Prepare the Receptor for Docking using AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Load the cleaned PDB file of the NS5B polymerase.
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges, which are partial atomic charges.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT file format (e.g., ns5b_receptor.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
-
Preparation of the this compound Ligand
-
Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Prepare the Ligand for Docking using AutoDock Tools:
-
Launch ADT.
-
Open the ligand file.
-
ADT will automatically detect the root of the molecule and the rotatable bonds. The user can verify and adjust these if necessary.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).
-
Molecular Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
The binding site is a three-dimensional grid that encompasses the region of the receptor where the ligand is expected to bind.
-
In ADT, load the prepared receptor (ns5b_receptor.pdbqt).
-
Open the "Grid" -> "Grid Box" menu.
-
Position and size the grid box to cover the active site or a potential allosteric site of the NS5B polymerase. The coordinates and dimensions of the grid box will be used in the configuration file. For NS5B, the active site is located in the palm domain.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that contains the necessary parameters for the AutoDock Vina simulation. This file should include:
-
The name of the receptor file (receptor = ns5b_receptor.pdbqt).
-
The name of the ligand file (ligand = ligand.pdbqt).
-
The coordinates of the center of the grid box (e.g., center_x, center_y, center_z).
-
The dimensions of the grid box in Angstroms (e.g., size_x, size_y, size_z).
-
The name of the output file for the docking results (out = docking_results.pdbqt).
-
An optional exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).
-
-
-
Run the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared files and the configuration file.
-
Execute the AutoDock Vina command: vina --config conf.txt --log docking_log.txt
-
Analysis of Docking Results
-
Examine the Docking Log File: The log file (docking_log.txt) contains the binding affinity scores (in kcal/mol) for the different binding modes (poses) of the ligand. The most negative binding affinity represents the most favorable binding pose.
-
Visualize the Docking Poses:
-
Open the receptor file (ns5b_receptor.pdbqt) and the docking results file (docking_results.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze the top-ranked binding pose to understand the interactions between the ligand and the receptor.
-
Identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and any potential metal chelation with the Mg²⁺ ions in the NS5B active site.
-
-
Evaluate the Results:
-
Binding Energy: A lower binding energy indicates a more stable protein-ligand complex.
-
Root Mean Square Deviation (RMSD): If a known binding pose exists (e.g., from a co-crystallized structure), the RMSD between the docked pose and the known pose can be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.
-
Inhibition Constant (Ki): The binding energy can be used to estimate the inhibition constant (Ki) using the formula: ΔG = -RT * ln(Ki), where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.
-
Mandatory Visualizations
HCV NS5B Polymerase Signaling Pathway
Caption: The role of NS5B polymerase in the HCV replication cycle and the point of inhibition.
Molecular Docking Experimental Workflow
Caption: A streamlined workflow for the molecular docking of this compound with NS5B polymerase.
References
- 1. Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Replication - HCV Life Cycle - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data presentation guidelines for the in vitro antibacterial activity testing of quinazolinone derivatives. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antibacterial effects against various pathogens.[1][2][3] The emergence of drug-resistant bacterial strains necessitates the development of novel antibacterial agents, making the systematic evaluation of new chemical entities like quinazolinone derivatives a high priority.[1][3]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Quinazolinone Derivatives
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] Below is a summary of reported MIC values for various quinazolinone derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolinone Schiff Bases | [5] | ||
| Compound 4e | Escherichia coli | 128 | [5] |
| Pseudomonas aeruginosa | 32 | [5] | |
| Staphylococcus aureus | 32 | [5] | |
| Compound 4m | Escherichia coli | 128 | [5] |
| Compound 4c | Staphylococcus aureus | 32 | [5] |
| 4(3H)-Quinazolinones | [6] | ||
| Compound 15 | Staphylococcus aureus ATCC 29213 | 0.03 | [6] |
| Compound 16 | Staphylococcus aureus ATCC 29213 | 0.003 | [6] |
| Compound 27 | Vancomycin-Resistant S. aureus | ≤0.5 | [6] |
| Linezolid-Resistant S. aureus | ≤0.5 | [6] | |
| Quinazolin-2,4-dione Derivatives | [7] | ||
| Compound 2b | Staphylococcus haemolyticus | 10 | [7] |
| Compound 2c | Staphylococcus aureus | 11 | [7] |
| Compound 3c | Staphylococcus haemolyticus | 12 | [7] |
| [8][9][10]triazino[5,4-b]quinazolin-10-ones | [11] | ||
| 1-[(3-methylphenyl)amino]-10H-[8][9][10]triazino[5,4-b]quinazolin-10-one | Escherichia coli | 5 | [11] |
| Pseudomonas aeruginosa | 100 | [11] | |
| Staphylococcus aureus | 10 | [11] | |
| Bacillus subtilis | 1 | [11] | |
| Fused pyrolo-quinazolinones | [2] | ||
| Compounds 8, 9, 10 | Candida albicans | 32 or 64 | [2] |
| Aspergillus niger | 32 or 64 | [2] |
Experimental Workflow
The general workflow for evaluating the in vitro antibacterial activity of quinazolinone derivatives involves preparing the bacterial inoculum, performing the susceptibility testing, and subsequently determining the minimum bactericidal concentration if required.
Caption: Workflow for in vitro antibacterial screening.
Experimental Protocols
Two common methods for determining the in vitro antibacterial activity of novel compounds are the broth microdilution method and the agar well diffusion method.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium and is considered a quantitative technique.[4][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[12]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Quinazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)[4]
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the quinazolinone derivative to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a gradient of compound concentrations.
-
The final volume in each well will be 100 µL after the addition of the bacterial inoculum.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compounds, but no compound). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16 to 20 hours.[4]
-
-
Reading Results:
-
The MIC is the lowest concentration of the quinazolinone derivative at which there is no visible growth (i.e., the well remains clear).[4] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Well Diffusion Method
This method is a preliminary test to assess the antibacterial activity of a compound by measuring the zone of growth inhibition on an agar plate.[13][14][15][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)[14]
-
Quinazolinone derivatives dissolved in a suitable solvent
-
Positive control antibiotic
-
Negative control (solvent)
-
Micropipettes
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
-
Preparation of Wells:
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, punch wells of 6-8 mm diameter into the agar.[14]
-
-
Application of Test Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the quinazolinone derivative solution at a known concentration into each well.[14]
-
Add the positive control antibiotic and negative control solvent to separate wells.
-
-
Incubation:
-
Allow the plates to stand for about 30 minutes to an hour to allow for diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.[13]
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
-
The size of the inhibition zone is proportional to the antibacterial activity of the compound.
-
Mechanism of Action of Quinazolinone Derivatives
While the exact mechanism can vary between derivatives, some quinazolinones have been shown to exert their antibacterial effect by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.[5][17] Others have been found to inhibit penicillin-binding proteins (PBPs), similar to the mechanism of β-lactam antibiotics.[6] The diverse mechanisms of action contribute to the potential of quinazolinone derivatives as a promising class of antibacterial agents.[1]
Caption: Potential antibacterial mechanisms of quinazolinones.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. hereditybio.in [hereditybio.in]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. botanyjournals.com [botanyjournals.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles [mdpi.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 3-Hydroxyquinazoline-2,4(1H,3H)-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing various cell viability assays to evaluate the cytotoxic effects of 3-hydroxyquinazoline-2,4(1H,3H)-dione. This document includes detailed experimental protocols and data interpretation guidelines.
Introduction
This compound is a heterocyclic compound belonging to the quinazoline class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives of the quinazoline scaffold have demonstrated anticancer, antiviral, and antibacterial properties.[1][2][3] Understanding the cytotoxic potential of the core structure, this compound, is crucial for its further development as a potential therapeutic agent. This document outlines key cell-based assays to quantify its impact on cell viability and elucidate the underlying mechanisms of cell death.
Principle of Cytotoxicity Assays
To comprehensively assess the cytotoxic effects of this compound, a multi-assay approach is recommended. This includes assays that measure metabolic activity, membrane integrity, and markers of apoptosis.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4][5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[6]
-
LDH Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late apoptosis and necrosis.[8][9]
-
Annexin V & Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10][11] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[10][11]
Data Presentation
The following table summarizes the cytotoxic effects of Quinazoline-2,4(1H,3H)-dione (Qd) on the human hepatocellular carcinoma cell line (HepG2) and a normal human liver cell line (WRL-68).
| Cell Line | Compound | IC50 (µM) | Reference |
| HepG2 | Quinazoline-2,4(1H,3H)-dione (Qd) | 26.07 | [12][13] |
| WRL-68 | Quinazoline-2,4(1H,3H)-dione (Qd) | 326.5 | [12][13] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[5][14][15]
Materials:
-
This compound
-
Target cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)[15]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[1][7][8][9]
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (e.g., 10X Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer (e.g., 10 µL of 10X Lysis Buffer) for 45 minutes before supernatant collection.
-
Background Control: Medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]
-
Reaction Termination: Add 50 µL of stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Annexin V & Propidium Iodide Apoptosis Assay
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[4][10][11]
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
Annexin V binding buffer
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways and Experimental Workflows
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application of 3-hydroxyquinazoline-2,4(1H,3H)-dione in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold, and specifically its 3-hydroxy derivative, has emerged as a versatile and promising platform in the discovery of novel anticancer agents. This heterocyclic structure serves as a key pharmacophore for designing inhibitors that target a range of cancer-related biological pathways. Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have demonstrated efficacy in inhibiting tumor-associated enzymes, modulating critical signaling cascades, and inducing cancer cell death. This document provides detailed application notes on the various mechanisms of action and protocols for key experiments to evaluate the anticancer properties of these compounds.
Mechanisms of Action and Key Applications
Derivatives of this compound have been explored for their potential to target several key pathways and proteins implicated in cancer progression.
Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX and XII)
The 3-hydroxyquinazoline-2,4-dione scaffold is instrumental in developing potent and selective inhibitors of human carbonic anhydrases IX and XII (hCA IX and hCA XII).[1] These tumor-associated enzymes are overexpressed in many cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. By inhibiting these enzymes, this compound derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced proliferation. Several derivatives have shown nanomolar inhibitory activity against hCA IX and XII, with high selectivity over cytosolic isoforms hCA I and II.[1]
Experimental Workflow for Carbonic Anhydrase Inhibition
References
Application Notes and Protocols: 3-Substituted Quinazoline-2,4(1H,3H)-diones as Potent c-Met/VEGFR-2 Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, making them critical targets for therapeutic intervention. Two such RTKs, the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), play pivotal roles in tumor growth, proliferation, angiogenesis, and metastasis.[1][2][3][4][5][6] The signaling pathways initiated by c-Met and VEGFR-2 are complex and interconnected, contributing to tumor progression and resistance to therapy.[4][6] Consequently, the development of dual inhibitors that can simultaneously target both c-Met and VEGFR-2 presents a promising strategy in cancer therapy.[7][8][9] This document provides detailed application notes and protocols for the use and evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2.
Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2
The 3-substituted quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising pharmacophore for the design of dual c-Met and VEGFR-2 inhibitors.[7][8][9] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of both receptors and thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways. This dual inhibition can lead to a more comprehensive blockade of tumor progression by simultaneously inhibiting cancer cell proliferation and survival (via c-Met inhibition) and tumor-associated angiogenesis (via VEGFR-2 inhibition).
c-Met Signaling Pathway
Binding of the ligand, hepatocyte growth factor (HGF), to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[1][4][5][10] This activation triggers a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, motility, and invasion.[1][4]
Caption: c-Met Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades.[2][6][11][12][13] These pathways are crucial for endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential processes for angiogenesis.[2][6][12][13]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 3-substituted quinazoline-2,4(1H,3H)-dione derivatives against c-Met and VEGFR-2 kinases, as well as their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro c-Met and VEGFR-2 Kinase Inhibitory Activity
| Compound | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 2c | 0.084 | 0.052 | [7] |
| 4b | 0.063 | 0.054 | [7] |
| 4e | 0.071 | 0.069 | [7] |
| 3c | 0.074 | - | [8] |
| 3d | - | 0.051 | [8] |
| 3e | 0.048 | 0.083 | [8] |
| Cabozantinib (Control) | - | - | [7][8] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4b | HCT-116 (colorectal) | - | [7] |
| 4e | HCT-116 (colorectal) | - | [7] |
| 3c | HCT-116 (colorectal) | 1.184 | [8] |
| 3e | HCT-116 (colorectal) | 3.403 | [8] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of the compounds against c-Met and VEGFR-2 kinases. Specific assay kits and reagents may vary.
Workflow for Kinase Inhibition Assay
Caption: General workflow for in vitro kinase inhibition assay.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (3-substituted quinazoline-2,4(1H,3H)-diones) dissolved in DMSO
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.[14][15]
-
Add the diluted compounds to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant kinase to each well, except for the negative control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP (or the amount of ADP produced) using a detection reagent like ADP-Glo™.[16][17]
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general outline for evaluating the in vivo efficacy of the compounds using a xenograft mouse model.[18][19][20][21][22]
Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line suspension
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups, including a vehicle control group and one or more groups receiving the test compound at different doses.
-
Administer the test compound and vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
Conclusion
The 3-substituted quinazoline-2,4(1H,3H)-dione scaffold represents a promising starting point for the development of potent dual c-Met and VEGFR-2 inhibitors. The data presented herein demonstrates their significant in vitro activity. The provided protocols offer a framework for the further evaluation and characterization of these and similar compounds. Further optimization of this scaffold could lead to the development of novel and effective anticancer agents with a dual mechanism of action, potentially overcoming some of the challenges associated with targeted monotherapies.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-MET [stage.abbviescience.com]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. musechem.com [musechem.com]
- 7. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and biological evaluation of 3-substituted quinazoline-2,4(1 H,3 H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. startresearch.com [startresearch.com]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 22. clinicallab.com [clinicallab.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-hydroxyquinazoline-2,4(1H,3H)-dione synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or no yield of the desired product.
-
Question: My reaction to synthesize 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione from methyl anthranilate is resulting in a very low yield. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in this two-step, one-pot synthesis can stem from several factors. Firstly, ensure all reagents, especially 1,1'-carbonyldiimidazole (CDI), are of high purity and handled under anhydrous conditions to prevent decomposition. The initial condensation with CDI is typically refluxed in toluene for 2 hours. Following this, the addition of benzyloxyamine is refluxed for another 4 hours. Incomplete reaction at either stage will lower the yield. The final intramolecular cyclization requires a strongly alkaline environment, achieved by refluxing with NaOH in an ethanol/water mixture for 2 hours. Ensure the pH is sufficiently high for the cyclization to proceed to completion.[1][2]
Issue 2: Difficulty in removing the benzyl protecting group.
-
Question: I am struggling with the debenzylation step to obtain the final this compound. What are the recommended methods and what could be going wrong?
-
Answer: The removal of the benzyl group can be achieved under different conditions, and the choice may depend on the overall structure of your molecule. Two common methods are:
-
Acidic Cleavage: Refluxing the compound with 48% hydrobromic acid in acetic acid for 2 hours is an effective method.[1][2] If this is not working, ensure the reagents are fresh and the temperature is maintained at reflux.
-
Catalytic Hydrogenation: Using 10% Palladium on carbon (Pd/C) as a catalyst in a solvent system like THF/MeOH at room temperature for 4-12 hours is another option.[1][2] If hydrogenation is slow or incomplete, the catalyst may be old or poisoned. Ensure the system is properly flushed with hydrogen and that the substrate is free of impurities that could inactivate the catalyst.
-
Issue 3: Formation of significant side products.
-
Question: During the synthesis of C-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones, I am observing significant side product formation. How can I minimize this?
-
Answer: The synthesis of C-substituted analogues often involves multiple steps, including the formation of an oxazinedione intermediate from bromoanthranilic acid and triphosgene.[1] Side reactions can occur if the reaction conditions are not carefully controlled. For instance, during the subsequent reaction with benzyloxyamine, ensure the dropwise addition of the amine and maintain the recommended reflux temperature in ethanol with triethylamine for 3 hours to favor the desired nucleophilic reaction.[1] In subsequent steps like Suzuki coupling, the choice of palladium catalyst, base, and solvent system is crucial to minimize homocoupling and other side reactions.[1]
Issue 4: Challenges in product purification.
-
Question: I am finding it difficult to purify the final this compound product. What are the recommended purification techniques?
-
Answer: Purification of the final product and intermediates is often achieved using flash column chromatography.[1] The choice of eluent system will depend on the polarity of your specific derivative. For example, a mixture of ethyl acetate and hexane is commonly used.[3] If column chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system. The crude product is often obtained as a solid, which can be a good starting point for recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the this compound core?
A1: The two primary starting materials reported are methyl anthranilate and substituted anthranilic acids, such as bromoanthranilic acid.[1]
Q2: What are the key intermediates in the synthesis starting from methyl anthranilate?
A2: The key intermediate formed is 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione. This intermediate is then typically N-alkylated before the final debenzylation to yield the target compound.[1][2]
Q3: What types of reactions are used to introduce substituents on the quinazoline ring?
A3: For N-1 substitution, alkylation reactions with various halides (R-X) in the presence of a base like potassium carbonate in DMF at 80°C are common.[1][2] For C-6, C-7, or C-8 substitution, Suzuki coupling reactions with different arylboronic acids are employed, using a palladium catalyst such as Pd(PPh₃)₄.[1]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several reagents used in these syntheses require careful handling. Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Hydrobromic acid is corrosive and should also be handled with care. Standard laboratory safety practices should be followed throughout the experimental procedures.
Data Presentation
Table 1: Reaction Conditions for N-1 Substituted this compound Synthesis
| Step | Reagents and Conditions | Reaction Time |
| a(i) | CDI, Toluene, Reflux | 2 hours |
| then NH₂OBn, Reflux | 4 hours | |
| a(ii) | NaOH, H₂O, EtOH, Reflux | 2 hours |
| b | R¹X, K₂CO₃, DMF, 80 °C | 2 hours |
| c (Acid) | 48% HBr, AcOH, Reflux | 2 hours |
| c (H₂) | H₂, 10% Pd/C, THF/MeOH, r.t. | 4–12 hours |
Data sourced from discovery of novel this compound derivatives.[1][2]
Table 2: Reaction Conditions for C-6/C-7/C-8 Substituted this compound Synthesis
| Step | Reagents and Conditions | Reaction Time |
| a | Triphosgene, 1,4-Dioxane, Reflux | 6 hours |
| b | NH₂OBn, Triethylamine, EtOH, Reflux | 3 hours |
| c | Triphosgene, Triethylamine, THF, r.t. | 2 hours |
| h | R²B(OH)₂, K₂CO₃, Pd(PPh₃)₄, Dioxane/H₂O, 100 °C | 12 hours |
| g (Acid) | 48% HBr, AcOH, Reflux | 2 hours |
| g (H₂) | H₂, 10% Pd/C, THF/MeOH | 4–12 hours |
Data sourced from discovery of novel this compound derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione (Intermediate 8)
-
A solution of methyl anthranilate (1 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in toluene is refluxed for 2 hours.
-
Benzyloxyamine (1.2 equivalents) is then added to the reaction mixture, and the mixture is refluxed for an additional 4 hours.
-
The solvent is removed under reduced pressure.
-
A solution of sodium hydroxide in ethanol and water is added to the residue, and the mixture is refluxed for 2 hours.
-
After cooling, the reaction mixture is acidified with HCl.
-
The resulting precipitate is filtered, washed with water, and dried to afford the crude product, which can be further purified by recrystallization or column chromatography.[1]
Protocol 2: General Procedure for N-1 Alkylation (to yield compounds 9a-o)
-
To a solution of 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione (1 equivalent) in DMF, potassium carbonate (1.5 equivalents) and the corresponding alkyl halide (1.2 equivalents) are added.
-
The reaction mixture is stirred at 80 °C for 2 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water.
-
The precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by flash column chromatography.[1]
Protocol 3: General Procedure for Debenzylation (to yield compounds 10a-p)
-
Method A: Acidic Cleavage
-
The N-1 substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione is dissolved in a mixture of 48% hydrobromic acid and acetic acid.
-
The solution is heated at reflux for 2 hours.
-
After cooling, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
-
Method B: Catalytic Hydrogenation
-
The N-1 substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione is dissolved in a mixture of THF and methanol.
-
10% Pd/C is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere at room temperature for 4-12 hours.
-
The catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the product.[1]
-
Visualizations
Caption: Workflow for N-1 substituted synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of Quinazolinedione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinazolinedione derivatives for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize quinazolinedione derivatives is resulting in a low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue in organic synthesis. For quinazolinedione derivatives, several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Reaction Conditions: The chosen synthetic route heavily influences the yield. Many methods exist, including those starting from anthranilic acid or isatoic anhydrides.[1][2] Ensure that the temperature, reaction time, and solvent are optimized for your specific substrates. For instance, some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[3]
-
Catalyst and Reagents: The choice and amount of catalyst are critical. For example, in metal-catalyzed reactions, the ligand and metal source can significantly impact efficiency.[1] Ensure all reagents are pure and dry, as moisture can quench catalysts and react with starting materials.
-
Starting Material Quality: The purity of your starting materials, such as substituted anthranilic acids or isatoic anhydrides, is paramount. Impurities can lead to unwanted side reactions and decrease the overall yield.
-
Work-up and Purification: Product loss during extraction and purification steps is a common source of low yield. Optimize your purification technique, whether it's recrystallization or column chromatography, to minimize loss.[4]
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
The formation of side products can complicate purification and reduce the yield of the desired quinazolinedione derivative. Here are some strategies to address this:
-
Control of Reaction Temperature: Overheating can lead to decomposition of starting materials or products, as well as promote undesired side reactions. Maintain a stable and optimized reaction temperature.
-
Inert Atmosphere: Some reactions are sensitive to oxygen or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Order of Reagent Addition: The sequence in which reagents are added can be crucial. Adding a highly reactive reagent dropwise can help control the reaction rate and minimize the formation of byproducts.
-
Choice of Solvent: The polarity and boiling point of the solvent can influence reaction pathways. Experiment with different solvents to find one that favors the desired reaction.
Q3: What are the most effective methods for purifying quinazolinedione derivatives?
The purification method of choice depends on the physical properties of your specific derivative and the nature of the impurities.
-
Recrystallization: This is a common and effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For complex mixtures or when isomers are present, column chromatography on silica gel is a powerful purification method.[4] A range of solvent systems can be employed to achieve optimal separation.
-
Washing: After the reaction, washing the crude product with appropriate solvents can remove unreacted starting materials and soluble byproducts. For example, washing with hot isopropanol has been used to remove byproducts.[5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from various synthetic protocols for quinazolinedione derivatives, providing a basis for comparison and optimization.
Table 1: Comparison of Catalysts and Reaction Conditions for Quinazolinedione Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Iodoanilines, CO2, Isocyanide | Palladium (Pd) | - | Mild | - | - | [1] |
| 2-Aminobenzoic acids, α-chloroaldoxime O-methanesulfonates | DMAP | - | Mild | - | - | [1] |
| Isatoic anhydrides, Isocyanates | Nickel(0) with XANTPHOS ligand | - | - | - | - | [1] |
| o-Halo benzoates, Monoalkyl ureas | Palladium (Pd) | - | - | - | - | [1] |
| N-phenyl-benzimidamides, Polyoxymethylene | - (Transition-metal-free) | - | - | - | 20-94 | [6] |
| Benzylamines, 2-Aminobenzoketones | ZIF-67 (Cobalt Zeolite Imidazolate Framework) | Toluene | 80 | - | Excellent | [6] |
| Substituted benzaldehydes, Substituted o-aminoarylketones | I2/NH4OAc | EtOH or neat | Moderate | - | 91-97 | [6] |
Table 2: Influence of Reaction Time in Microwave-Assisted Synthesis
| Starting Material | Reagent | Method | Time (min) | Yield (%) | Reference |
| Anthranilic acid | Acetic anhydride | Microwave | 8-10 | >95 (purity) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Quinazolinedione Derivatives from Anthranilic Acid and Potassium Cyanate
This method describes the synthesis of the core 2,4-quinazolinedione structure.
Materials:
-
Anthranilic acid
-
Potassium cyanate
-
Appropriate acidic or alkaline solution for cyclization
Procedure:
-
React anthranilic acid with potassium cyanate to form o-ureidobenzoic acid.[8]
-
The resulting o-ureidobenzoic acid is then cyclized to the corresponding 1,2,3,4-tetrahydro-2,4-dioxoquinazoline by heating with an acid or alkali.[8]
Protocol 2: General Procedure for the Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol is a widely used method for synthesizing a variety of quinazolinone derivatives.
Materials:
-
Anthranilic acid
-
Acyl chloride
-
Acetic anhydride
-
Amine
Procedure:
-
Acylate anthranilic acid with an appropriate acyl chloride.[4]
-
Perform a ring closure reaction using acetic anhydride to form the corresponding 1,3-benzoxazin-4-one (benzoxazinone) intermediate.[4]
-
Treat the benzoxazinone intermediate with the desired amine to yield the 3-substituted 4(3H)-quinazolinone derivative.[4]
Visualizations
Caption: General workflow for the synthesis of quinazolinone derivatives.
Caption: Inhibition of the Wnt signaling pathway by quinazoline derivatives.[9]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.[10]
References
- 1. Quinazolinediones synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxyquinazoline-2,4(1H,3H)-dione Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-hydroxyquinazoline-2,4(1H,3H)-dione.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My final product is an oil and will not crystallize. What should I do?
Answer: "Oiling out" is a common issue, particularly if the melting point of your compound is low relative to the boiling point of the solvent, or if significant impurities are present. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the solution. This will act as a template for further crystallization.
-
Solvent Adjustment:
-
If you have used too much solvent, you can try to slowly evaporate some of it to increase the concentration of your compound.
-
Alternatively, you can add a co-solvent in which your compound is less soluble (an "anti-solvent"). Add the anti-solvent dropwise to the point of persistent cloudiness, then add a small amount of the original solvent to redissolve the cloudiness and allow for slow cooling.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling can sometimes favor oil formation.
Question: After purification, I still see starting materials in my NMR/TLC. How can I remove them?
Answer: The best method for removing unreacted starting materials depends on their chemical properties relative to your product.
-
Unreacted Anthranilic Acid Derivatives: These are acidic and can often be removed with an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the work-up. Ensure your desired product is not base-sensitive before proceeding.
-
Unreacted Benzyloxyamine: This can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.
-
Column Chromatography: If washing is ineffective, column chromatography is a reliable method. Given the polar nature of this compound, a polar stationary phase like silica gel with a moderately polar mobile phase (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol) is a good starting point.
Question: My purified product has a persistent color. How can I decolorize it?
Answer: Colored impurities can often be removed by treating a solution of your crude product with activated carbon.
-
Dissolve your compound in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Heat the mixture gently for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Proceed with the crystallization as usual.
Be cautious not to add activated carbon to a boiling solution, as this can cause rapid and violent boiling.
Question: What are the best recrystallization solvents for this compound?
Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure, polar solvents are likely to be good candidates.
-
Methanol/Water or Ethanol/Water: A mixed solvent system can be very effective. Dissolve the compound in a minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot alcohol to clarify the solution and allow it to cool slowly.
-
Ethyl Acetate: This can also be a suitable solvent.
-
Experimentation: The best way to determine the ideal solvent or solvent system is to perform small-scale solubility tests with a variety of solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white solid. The melting point can vary depending on the purity, but it is generally reported to be above 200 °C.
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: Besides unreacted starting materials, potential impurities include:
-
Uncyclized intermediates: Depending on the synthetic route, you may have uncyclized precursors in your crude product.
-
Over-alkylation products: If you are performing N-alkylation steps, there is a possibility of di-alkylation.
-
Byproducts from side reactions: The specific byproducts will depend on your reaction conditions.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring purification. A good starting mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1) or dichloromethane and methanol (e.g., 95:5). The spots can be visualized under UV light.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound derivatives as reported in the literature. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Compound | Starting Material | Purification Method | Yield (%) | Reference |
| 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | Methyl anthranilate | Recrystallization | 60 | [1] |
| 3-Hydroxy-1-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione | 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | Debenzylation, further purification not specified | 55 (over two steps) | [2] |
| 1-(2-Chlorophenethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione | 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | Debenzylation, further purification not specified | 18 (over two steps) | [2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent until the solution becomes turbid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Mobile Phase Selection: Choose an appropriate stationary phase (silica gel is common for this compound) and a mobile phase system that gives good separation of your product from impurities on a TLC plate (aim for an Rf value of ~0.3 for your product).
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Structures of the target compound and potential impurities.
References
Technical Support Center: Overcoming Poor Solubility of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poorly soluble 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During In Vitro Assays
Question: My this compound derivative precipitates out of my aqueous assay buffer (e.g., PBS) upon dilution from a DMSO stock. How can I prevent this?
Answer: This is a common issue for poorly soluble compounds, often referred to as "brick-dust" molecules.[1] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to exceed its thermodynamic solubility and precipitate. Here are several strategies to address this:
-
Co-solvents: The inclusion of a pharmaceutically acceptable co-solvent in the final assay buffer can increase the solubility of your compound.[2]
-
Recommendation: Prepare your assay buffer with a small percentage (e.g., 1-5%) of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG). Always run a vehicle control to ensure the co-solvent does not affect the assay outcome.
-
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent.[2] this compound derivatives may have acidic or basic functionalities depending on their substituents.
-
Recommendation: Determine the pKa of your derivative. If it has an acidic proton, increasing the pH of the buffer above its pKa will ionize the compound and may increase its solubility. Conversely, for a basic derivative, decreasing the pH may be beneficial.
-
-
Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can improve the wettability and solubility of hydrophobic compounds.[2]
-
Recommendation: Add a low concentration (e.g., 0.01-0.1%) of a surfactant like Tween® 80 or Poloxamer 188 to your assay buffer. As with co-solvents, a vehicle control is essential.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4][5][6][7]
-
Recommendation: Prepare a stock solution of your compound complexed with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can often be achieved by co-lyophilization or kneading.
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Question: My this compound derivative shows poor and inconsistent absorption after oral administration in preclinical models. What formulation strategies can I explore to improve its bioavailability?
Answer: Low and variable oral bioavailability of poorly soluble compounds is often dissolution rate-limited. Enhancing the solubility and dissolution rate in the gastrointestinal tract is key. Here are some advanced formulation strategies:
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range dramatically increases its surface area, leading to a higher dissolution velocity.[2][8][9]
-
Recommendation: Formulate your compound as a nanosuspension using wet milling or high-pressure homogenization techniques. This approach is suitable for compounds that are poorly soluble in both aqueous and organic media.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[10][11][12]
-
Recommendation: Create an amorphous solid dispersion using techniques like spray drying or hot-melt extrusion with a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or a poloxamer.
-
-
Lipid-Based Formulations: For lipophilic derivatives, lipid-based delivery systems can improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1][6][13][14][15]
-
Recommendation: Explore self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Co-crystals: Co-crystallization involves forming a crystalline solid with a second, pharmaceutically acceptable molecule (a coformer). This can alter the physicochemical properties of the active pharmaceutical ingredient (API), often leading to improved solubility and dissolution.[16][17][18][19][20]
-
Recommendation: Conduct a co-crystal screen with a library of generally recognized as safe (GRAS) coformers to identify a co-crystal with enhanced solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for assessing the solubility of a new this compound derivative?
A1: A pragmatic approach is to determine the kinetic solubility in a buffer relevant to your primary biological assays (e.g., phosphate-buffered saline, pH 7.4) and a thermodynamic solubility in a broader range of media to understand its physicochemical properties. The parent quinazoline-2,4-dione has a solubility of >24.3 µg/mL at pH 7.4.[21] Derivatives are often less soluble. A typical starting point for a new derivative would be to test its solubility in water, 0.1 N HCl (to simulate gastric fluid), and phosphate buffer at pH 6.8 (to simulate intestinal fluid).
Q2: How do I choose between different solubility enhancement techniques?
A2: The choice of technique depends on the physicochemical properties of your specific derivative, the desired route of administration, and the stage of development.
-
For early-stage in vitro screening: Co-solvents, pH adjustment, and cyclodextrins are often sufficient.
-
For in vivo proof-of-concept studies: Nanosuspensions and amorphous solid dispersions are powerful tools for significantly improving oral bioavailability.
-
For highly lipophilic compounds: Lipid-based formulations are often the most effective.
-
If the compound is non-ionizable: Co-crystals can be a viable option to improve solubility where salt formation is not possible.[16]
Q3: Are there any specific safety concerns with the excipients used in these advanced formulations?
A3: Yes, all excipients must be carefully evaluated for their intended route of administration and dosage. For early preclinical studies, it is advisable to use excipients that have a well-established safety profile and are listed in the FDA's Inactive Ingredient Database. The concentration of surfactants and co-solvents should be kept to a minimum to avoid potential toxicity.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the solubility of a model this compound derivative ("Compound X") and the impact of various enhancement strategies.
Table 1: Solubility of Compound X in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| 0.1 N HCl | < 1 |
| Phosphate Buffer (pH 6.8) | 2.5 |
| Ethanol | 50 |
| Propylene Glycol | 150 |
| DMSO | > 10,000 |
Table 2: Improvement in Aqueous Solubility (pH 6.8) of Compound X using Different Formulation Strategies
| Formulation Strategy | Carrier/Excipient | Drug:Carrier Ratio | Resulting Aqueous Solubility (µg/mL) | Fold Increase |
| Physical Mixture | PVP K30 | 1:5 | 5.2 | ~2 |
| Solid Dispersion | PVP K30 | 1:5 | 85.7 | ~34 |
| Physical Mixture | Poloxamer 407 | 1:5 | 7.8 | ~3 |
| Solid Dispersion | Poloxamer 407 | 1:5 | 120.3 | ~48 |
| Cyclodextrin Complex | HP-β-CD | 1:1 (molar) | 95.4 | ~38 |
| Nanosuspension | - | - | 45.1 | ~18 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a 1:5 (w/w) solid dispersion of a this compound derivative with PVP K30.
-
Dissolution: Weigh 100 mg of the derivative and 500 mg of PVP K30. Dissolve both components in a suitable volatile solvent, such as methanol or a mixture of dichloromethane and methanol, to obtain a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50 °C.
-
Drying: Further dry the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, amorphous nature (using DSC and PXRD), and dissolution enhancement.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol outlines the preparation of a nanosuspension of a this compound derivative.
-
Preparation of Stabilizer Solution: Prepare an aqueous solution of a suitable stabilizer or combination of stabilizers (e.g., 1% w/v Poloxamer 188 and 0.2% w/v Tween® 80).
-
Pre-suspension: Disperse 1% (w/v) of the micronized derivative in the stabilizer solution and stir for 30 minutes to ensure complete wetting.
-
Milling: Transfer the pre-suspension to a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Homogenization: Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours), monitoring the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering).
-
Collection: Once the desired particle size is achieved (typically < 200 nm), separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, zeta potential, and dissolution rate.
Visualizations
References
- 1. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via ‘privileged scaffold’ refining approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Patents on Solid Dispersions Emphasize Promising Benefits in Solubility Enhancement of Poorly Water-soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione | C9H8N2O3 | CID 303856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iipseries.org [iipseries.org]
- 17. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 18. researchgate.net [researchgate.net]
- 19. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 20. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing side reactions in the synthesis of N-substituted quinazolinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted quinazolinones. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-substituted quinazolinones, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Q1: I am not getting any of my desired N-substituted quinazolinone product, or the yield is very low. What are the possible causes and how can I improve it?
A1: Low or no product yield is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Here are some potential causes and troubleshooting steps:
-
Poor Quality of Starting Materials:
-
Solution: Ensure that your starting materials (e.g., anthranilic acid derivatives, amines, and coupling reagents) are pure and dry. Impurities can interfere with the reaction. It is advisable to purify starting materials if their purity is questionable.
-
-
Inefficient Cyclization:
-
Solution: The cyclization step is critical. If you are using a multi-step synthesis, ensure the intermediate (e.g., an o-amidobenzamide) is correctly formed before proceeding. For one-pot syntheses, the choice of catalyst and reaction conditions is crucial. Consider using a different catalyst system. For instance, copper-catalyzed reactions have shown high efficiency in many cases.[1][2][3]
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction temperature can significantly impact the reaction rate and yield. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition for your specific substrates. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially improving yields.[1]
-
-
Incorrect Solvent:
-
Solution: The choice of solvent can influence the solubility of reactants and the reaction pathway. Solvents like DMSO, DMF, or toluene are commonly used. If you are experiencing low yields, consider switching to a different solvent system. For instance, greener solvents like anisole have been used successfully in some copper-catalyzed syntheses.[2]
-
-
Catalyst Deactivation:
-
Solution: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or byproducts. Ensure your reaction setup is clean and, if necessary, increase the catalyst loading. The presence of free amine groups in the starting materials can sometimes "poison" a metal catalyst by forming stable complexes.[4]
-
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
A2: The formation of side products is a frequent challenge in quinazolinone synthesis. The nature of these byproducts depends on the synthetic route and reaction conditions.
-
Common Side Products:
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Acyclic Intermediates: For example, the N-acylanthranilamide may not cyclize completely.
-
Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur.
-
Products from Self-condensation of Starting Materials.
-
Hydrolysis Products: If water is present in the reaction mixture, it can lead to the hydrolysis of intermediates or the final product.
-
-
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants. A lower temperature or shorter reaction time might be sufficient to form the desired product while minimizing the formation of byproducts.
-
Choice of Catalyst: The catalyst can play a significant role in selectivity. For example, certain copper or palladium catalysts can promote the desired reaction pathway with high selectivity.[1]
-
Inert Atmosphere: Some reactions are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions such as oxidation.
-
Use of Additives: In some cases, additives can improve the selectivity of the reaction. For example, the use of a mild base can help to neutralize any acid formed during the reaction, preventing acid-catalyzed side reactions.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my N-substituted quinazolinone from the reaction mixture. What are the recommended purification techniques?
A3: Purification can be challenging due to the presence of structurally similar side products. A combination of techniques is often necessary.
-
Crystallization: This is often the most effective method for obtaining highly pure product. Experiment with different solvent systems to find one that provides good crystals. Common solvent systems for recrystallization of quinazolinones include ethanol, methanol, ethyl acetate, and mixtures with hexanes.
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. The choice of eluent will depend on the polarity of your product and the impurities.
-
Washing: Before more advanced purification, washing the crude product with a suitable solvent can remove some impurities. For example, washing with a non-polar solvent like hexane can remove non-polar impurities, while washing with water can remove water-soluble impurities.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, an acid-base extraction can be a useful purification step.
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for N-substituted quinazolinones, and what are their pros and cons?
A4: Several synthetic routes are available, each with its advantages and disadvantages.
| Synthetic Route | Description | Pros | Cons |
| Niementowski Reaction | Condensation of anthranilic acid with an amide.[5][6] | Simple, readily available starting materials. | Often requires high temperatures and can result in low yields for some substrates. |
| From Isatoic Anhydride | Reaction of isatoic anhydride with a primary amine and a suitable one-carbon source (e.g., an orthoester or aldehyde). | Versatile, can be performed as a one-pot reaction. | The reaction can sometimes produce a mixture of products. |
| Metal-Catalyzed Cross-Coupling | Coupling of a substituted 2-halobenzamide with an amine, followed by cyclization. Copper and palladium catalysts are commonly used.[1][3] | High yields and good functional group tolerance. | The cost of the metal catalyst and ligands can be a drawback. Catalyst residues may need to be removed from the final product. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Significantly reduced reaction times and often improved yields.[1] | Requires specialized microwave equipment. |
Q5: How does the choice of the N-substituent affect the reaction conditions?
A5: The electronic and steric properties of the N-substituent on the amine can significantly influence the reaction.
-
Electron-donating groups on the amine generally make it more nucleophilic and can accelerate the reaction.
-
Electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions (e.g., higher temperature or a more active catalyst).
-
Bulky substituents can introduce steric hindrance, which may slow down the reaction or require specific catalysts and conditions to overcome.
Q6: Are there any "green" or more environmentally friendly methods for synthesizing N-substituted quinazolinones?
A6: Yes, there is a growing interest in developing greener synthetic methods. Some approaches include:
-
Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives such as anisole or even water.[1][2]
-
Catalyst-Free Reactions: Some methods have been developed that proceed without a metal catalyst, often under thermal or microwave conditions.
-
One-Pot Reactions: These reduce the number of workup and purification steps, minimizing solvent waste.[1][7]
-
Ultrasound-Promoted Synthesis: The use of ultrasound can sometimes lead to improved yields and shorter reaction times with less energy consumption.[1]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Iodobenzamide derivative
-
Primary amine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction flask, add the 2-iodobenzamide derivative (1.0 mmol), the primary amine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add dry DMSO (5 mL) to the flask.
-
Heat the reaction mixture at 100-120 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-substituted quinazolin-4(3H)-one.
Visualizations
Caption: General workflow for the copper-catalyzed synthesis of N-substituted quinazolinones.
References
- 1. ujpronline.com [ujpronline.com]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-Hydroxyquinazoline-2,4(1H,3H)-dione in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxyquinazoline-2,4(1H,3H)-dione. The following information is designed to help you anticipate and address common stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?
A1: this compound, as a hydroxamic acid derivative, is susceptible to several degradation pathways in solution. The primary causes of instability include:
-
Hydrolysis: The hydroxamic acid moiety is prone to hydrolysis, particularly under neutral to basic pH conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The compound can be sensitive to oxidative degradation, which may be accelerated by the presence of dissolved oxygen or trace metal ions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: Generally, acidic conditions are favored for the stability of hydroxamic acids to minimize hydrolysis. A pH range of 3 to 5 is often recommended. It is crucial to perform pH-stability profiling to determine the optimal pH for your specific experimental conditions and formulation.
Q3: Are there any specific solvent considerations for improving the stability of this compound?
A3: While aqueous buffers are common, the use of co-solvents can sometimes enhance stability. Aprotic solvents or aqueous mixtures with organic solvents like ethanol or propylene glycol may reduce the rate of hydrolysis. However, the choice of solvent must be compatible with your experimental design and downstream applications.
Q4: How should I store my stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. The use of amber vials or wrapping containers in aluminum foil can provide protection from light.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in a Buffered Solution
Symptoms:
-
A significant decrease in the parent compound peak area and the appearance of new peaks in HPLC analysis within hours of preparation.
-
A noticeable change in the color or clarity of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate pH | Verify the pH of your buffer. If it is neutral or basic, consider preparing the solution in an acidic buffer (e.g., acetate buffer, pH 4-5). |
| Oxidation | Degas your solvent and buffer by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. Consider the addition of an antioxidant.[1][2][3][4] |
| Metal Ion Contamination | Use high-purity water and reagents. If metal ion contamination is suspected, the addition of a chelating agent like EDTA may be beneficial. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
High variability in analytical results for the same sample preparation on different days.
-
Difficulty in reproducing experimental outcomes.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Photodegradation | Prepare and handle all solutions under low-light conditions or in a dark room. Use amber glassware or light-blocking containers for storage and during experiments. |
| Temperature Fluctuations | Ensure consistent temperature control during solution preparation, storage, and analysis. Avoid leaving solutions at room temperature for extended periods. |
| Inconsistent Solution Preparation | Standardize your solution preparation protocol, including the order of reagent addition and mixing times. Prepare fresh solutions for each experiment whenever possible. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended to be representative and may not reflect the exact results for your specific experimental setup.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Solution at 40°C
| pH | Buffer System | Incubation Time (hours) | Degradation (%) |
| 3.0 | Acetate | 24 | < 1 |
| 5.0 | Acetate | 24 | 2.5 |
| 7.4 | Phosphate | 24 | 15.8 |
| 9.0 | Borate | 24 | 45.2 |
Table 2: Effect of Temperature on the Degradation of this compound in a pH 7.4 Phosphate Buffer
| Temperature (°C) | Incubation Time (hours) | Degradation (%) |
| 4 | 24 | 1.2 |
| 25 (Room Temp) | 24 | 8.5 |
| 40 | 24 | 15.8 |
| 60 | 24 | 32.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: pH-Stability Profile
This protocol is designed to determine the pH at which this compound exhibits maximum stability.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10).
2. Sample Preparation:
-
Prepare solutions of this compound in each buffer at a final concentration of 100 µg/mL.
3. Incubation:
-
Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) in a temperature-controlled chamber.
4. Sample Analysis:
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.
5. Data Analysis:
-
Plot the logarithm of the remaining concentration versus time for each pH to determine the apparent first-order degradation rate constant (k).
-
Plot the log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Visualizations
Caption: Troubleshooting workflow for addressing instability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. Antiradical, chelating and antioxidant activities of hydroxamic acids and hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of NSAID hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of Thermal Shift Assay for 3-Hydroxyquinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing thermal shift assays (TSA), also known as Differential Scanning Fluorimetry (DSF), to study the interaction of 3-hydroxyquinazoline-2,4(1H,3H)-dione and its derivatives with their protein targets.
Frequently Asked Questions (FAQs)
Q1: What is a thermal shift assay and how can it be used for this compound?
A thermal shift assay is a biophysical technique used to determine the thermal stability of a protein.[1][2][3] It measures the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is unfolded.[3] The binding of a ligand, such as this compound, to a protein can increase its stability, leading to a measurable increase in its Tm.[4] This change in Tm (ΔTm) can be used to screen for binding, optimize buffer conditions, and even rank compound affinity.[1][3] For example, derivatives of this compound have been shown to bind to the Hepatitis C Virus (HCV) NS5B protein, resulting in a concentration-dependent increase in the protein's melting temperature.[4]
Q2: What are the critical components of a thermal shift assay?
A typical thermal shift assay includes:
-
A purified protein: The stability of this protein is being investigated.
-
A fluorescent dye: SYPRO Orange is commonly used. This dye is quenched in an aqueous environment but fluoresces when it binds to hydrophobic regions of the protein that become exposed as the protein unfolds.[1][5][6]
-
The ligand of interest: In this case, this compound or its derivatives.
-
A buffer solution: To maintain a stable pH and appropriate ionic strength for the protein.
-
A real-time PCR instrument: Used to precisely control the temperature ramp and detect the fluorescence signal.[6][7]
Q3: How do I interpret the results of my thermal shift assay?
The primary result of a TSA is a melting curve, which is a plot of fluorescence intensity versus temperature. This curve is typically sigmoidal. The midpoint of the transition in this curve corresponds to the melting temperature (Tm) of the protein.[8] A shift in the melting curve to a higher temperature in the presence of your compound compared to a control (e.g., DMSO) indicates that the compound binds to and stabilizes the protein. The difference in these Tm values is the ΔTm. A larger positive ΔTm generally suggests a stronger interaction.
Q4: Can I use TSA for membrane proteins?
Dye-based thermal shift assays are generally not suitable for membrane proteins because the detergents required to solubilize them can interfere with the assay.[3] The hydrophobic nature of both the detergent and the exposed regions of the membrane protein can lead to high background fluorescence.[3] However, dye-free methods that monitor changes in intrinsic protein fluorescence (e.g., tryptophan fluorescence) can be an alternative for membrane proteins.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High initial fluorescence or high background signal | 1. Protein is aggregated or partially unfolded. 2. Dye is interacting with a buffer component. 3. The protein has exposed hydrophobic regions in its native state.[9] 4. Ligand autofluorescence. | 1. Repurify the protein, consider buffer screening to find conditions that increase stability.[10] Perform Dynamic Light Scattering (DLS) to check for aggregation. 2. Run a no-protein control with just buffer and dye to check for interactions.[11] 3. This protein may not be suitable for dye-based TSA. Consider a dye-free method.[10] 4. Run a control with only the ligand and dye to check for autofluorescence. If present, you may need to use a different dye with different excitation/emission spectra.[12] |
| No melting transition observed (flat curve) | 1. Protein concentration is too low. 2. Dye concentration is too low. 3. The protein is extremely stable and does not unfold within the tested temperature range. 4. The protein does not have significant hydrophobic cores that are exposed upon unfolding. | 1. Optimize protein concentration. A typical starting point is 0.1-0.2 mg/mL. 2. Optimize dye concentration. A 5X final concentration of SYPRO Orange is a common starting point. 3. Extend the temperature range of the experiment. 4. This protein may not be suitable for this assay. |
| Multiple transitions or noisy data | 1. The protein has multiple domains that unfold independently. 2. The protein is aggregating during the experiment. 3. Replicates have different fluorescence levels. | 1. This can be a genuine result reflecting the protein's structure. 2. Optimize buffer conditions (e.g., add stabilizing osmolytes like glycerol or change salt concentration). Re-purify the protein. 3. Focus on the consistency of the Tm values across replicates rather than the absolute fluorescence intensity. A spread of <0.5°C is generally considered good.[10] |
| Decrease in Tm upon ligand binding (negative ΔTm) | 1. The ligand binds to the unfolded state of the protein, destabilizing the native state. | 1. This is a valid binding event and indicates that the ligand preferentially interacts with the unfolded protein. |
| Inconsistent results between experiments | 1. Variability in protein preparation. 2. Inaccurate pipetting. 3. Different plate types or seals. | 1. Use a consistent purification protocol and a single batch of protein for a set of experiments. 2. Be meticulous with pipetting, especially for small volumes. Consider using a calibrated multichannel pipette. 3. Use the same type of plates and optical seals for all experiments to ensure consistent heat transfer and fluorescence reading. |
Data Presentation
Table 1: Thermal Shift Assay Data for this compound Derivatives Targeting HCV NS5B Protein
This table summarizes the melting temperatures (Tm) and the shift in melting temperature (ΔTm) of the HCV NS5B protein in the presence of two different this compound derivatives, 21e and 21k, at various concentrations. The data is adapted from a study on the anti-HCV activities of these compounds.[4]
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | - | 63.5 | - |
| 21e | 50 | 64.2 | 0.7 |
| 100 | 64.7 | 1.2 | |
| 200 | 65.0 | 1.5 | |
| 21k | 50 | 64.5 | 1.0 |
| 100 | 65.2 | 1.7 | |
| 200 | 65.6 | 2.1 |
Experimental Protocols
Detailed Protocol for Thermal Shift Assay with this compound Derivatives
This protocol is a general guideline and may require optimization for your specific protein and instrumentation.
1. Reagent Preparation:
-
Protein Stock: Prepare a concentrated stock of your purified target protein (e.g., 1-2 mg/mL) in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5).
-
Compound Stock: Prepare a 10 mM stock solution of this compound or its derivative in 100% DMSO.
-
Dye Stock: A 5000X stock of SYPRO Orange in DMSO is commercially available.[6] Prepare a 50X working stock by diluting the 5000X stock 1:100 in assay buffer.
2. Assay Setup (for a 20 µL final reaction volume in a 96-well or 384-well PCR plate):
-
Master Mix Preparation: For each condition, prepare a master mix containing the protein and dye. For example, for a single well:
-
17 µL of assay buffer
-
1 µL of protein stock (to a final concentration of 0.1 mg/mL)
-
2 µL of 50X SYPRO Orange working stock (to a final concentration of 5X)
-
-
Compound Addition:
-
To the wells for your test compound, add 0.4 µL of your compound stock at various concentrations (prepared by serial dilution in DMSO) to achieve the desired final concentrations.
-
To the control wells, add 0.4 µL of 100% DMSO.
-
-
Final Volume Adjustment: Add the master mix to each well to bring the final volume to 20 µL.
-
Plate Sealing: Seal the plate with an optical-quality seal.
-
Centrifugation: Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.
3. Data Acquisition:
-
Instrument: Use a real-time PCR instrument.
-
Temperature Ramp: Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Fluorescence Reading: Set the instrument to collect fluorescence data at each 0.5 °C or 1 °C increment. Use the appropriate excitation and emission filters for SYPRO Orange (e.g., 470 nm excitation, 570 nm emission).
4. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the data to a Boltzmann equation to determine the Tm for each well.
-
Calculate the ΔTm by subtracting the average Tm of the control wells from the average Tm of the compound-treated wells.
Mandatory Visualizations
Caption: General experimental workflow for a thermal shift assay.
Caption: Troubleshooting workflow for common thermal shift assay issues.
Caption: Proposed mechanism of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. criver.com [criver.com]
- 4. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 6. Differential scanning fluorimetry (DSF) [bio-protocol.org]
- 7. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Troubleshooting - Thermott [thermott.com]
Cell permeability issues with 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, with a specific focus on addressing cell permeability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. What could be the problem?
A1: A common reason for this discrepancy is poor cell permeability. The compound may be a potent inhibitor of its target enzyme or receptor in a cell-free system, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its activity in a cellular context will be diminished. It has been noted in the literature that while some this compound derivatives are effective inhibitors in enzymatic assays, their efficiency in cell culture can be limited by poor membrane permeability[1].
Q2: What structural features of this compound derivatives might lead to low cell permeability?
A2: Several factors related to the physicochemical properties of the molecule can contribute to low permeability:
-
High Polarity: The presence of the N-hydroxy group and two carbonyl groups in the quinazolinedione core can increase polarity, which may hinder passage through the lipophilic cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (LogP/LogD) is a common cause of poor membrane permeability.
-
Molecular Size and Rigidity: Very large or rigid molecules may have difficulty diffusing across the lipid bilayer.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can favor interaction with the aqueous environment over partitioning into the cell membrane.
-
Ionization State: If the compound is significantly ionized at physiological pH (around 7.4), its charge can prevent passive diffusion across the membrane.
Q3: How can I assess the cell permeability of my compounds?
A3: There are several standard in vitro methods to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular diffusion. It is useful for a quick assessment of a compound's lipophilicity and its ability to cross an artificial lipid membrane.
-
Caco-2 Permeability Assay: This is considered a gold standard for predicting in vivo oral absorption. It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters. This assay can measure passive diffusion, active transport, and efflux.[2]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model is often used to assess permeability and identify substrates of efflux transporters like P-glycoprotein (P-gp).
Q4: My compound is identified as a substrate for an efflux pump (e.g., P-gp) in the Caco-2 assay. What does this mean and what can I do?
A4: Efflux pumps are proteins on the cell surface that actively transport substances out of the cell. If your compound is a substrate for an efflux pump, it is being removed from the cell, which reduces its intracellular concentration and apparent permeability. An efflux ratio (ER), calculated from bidirectional Caco-2 assays, greater than 2 typically indicates active efflux[3][4]. To address this, you can:
-
Perform the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Modify the chemical structure to reduce its recognition by the efflux pump. This can involve altering lipophilicity, hydrogen bonding capacity, or masking the functional groups that interact with the transporter.
Q5: Are there any computational tools to predict the permeability of my compounds before synthesis?
A5: Yes, in silico models are valuable for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including permeability, in the early stages of drug discovery. Tools like SwissADME and admetSAR can predict parameters like LogP, topological polar surface area (TPSA), and violations of Lipinski's Rule of Five, all of which correlate with permeability. Some platforms also offer specific predictions for Caco-2 permeability. These tools can help prioritize which derivatives to synthesize and test experimentally.
Troubleshooting Guide
This guide addresses common issues observed during the experimental evaluation of this compound derivatives.
Caption: Troubleshooting workflow for low cellular activity.
| Issue | Potential Cause | Recommended Action |
| Low Compound Recovery in Permeability Assays | Poor Aqueous Solubility | - Measure kinetic and thermodynamic solubility at the assay pH. - Use co-solvents like DMSO (typically <1%) in the assay buffer, ensuring it doesn't compromise the cell monolayer integrity. - Modify the compound to improve solubility (e.g., add ionizable groups). |
| Binding to Assay Plates | - Use low-binding plates (e.g., polypropylene). - Include a mass balance check by measuring the compound concentration in the donor well at the beginning and end of the experiment. | |
| Compound Instability | - Assess the chemical stability of the compound in the assay buffer over the incubation period. - Analyze samples immediately after the assay or store them under conditions that prevent degradation. | |
| High Variability in Permeability Results | Inconsistent Cell Monolayer Integrity | - Regularly monitor the Transepithelial Electrical Resistance (TEER) of Caco-2 monolayers to ensure tight junction formation. TEER values should be consistent across the plate and within the acceptable range for your lab's protocol. - Perform a Lucifer Yellow rejection test to confirm monolayer integrity. |
| Inaccurate Quantification | - Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix. - Use an appropriate internal standard for quantification. | |
| Permeability is High in PAMPA but Low in Caco-2 | Active Efflux | - This is a strong indication of active efflux. The PAMPA model only measures passive diffusion, while Caco-2 cells express efflux transporters. - Confirm by calculating the efflux ratio from a bidirectional Caco-2 assay. An ER > 2 suggests efflux. |
| Permeability is Low in Both PAMPA and Caco-2 | Poor Physicochemical Properties for Passive Diffusion | - The compound likely has inherent properties (e.g., high polarity, low lipophilicity) that hinder its ability to cross lipid membranes. - Refer to the structure-permeability data (Table 1) and consider chemical modifications to improve these properties. |
Data Presentation
Understanding the relationship between chemical structure and cell permeability is crucial for optimizing your compounds. The following table presents Caco-2 permeability data for a series of quinazolinone-2-carboxamide derivatives, which, while not 3-hydroxy derivatives, belong to the broader quinazolinone class and illustrate key structure-permeability relationships.
Table 1: Caco-2 Permeability Data for Selected Quinazolinone Derivatives
| Compound ID | R Group (at position 2) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Calculated LogD (pH 7.4) | Permeability Class |
| 9a | -CH₂-piperidine | 16 | 1.0 | Moderate-High |
| 9b | -CH₂-morpholine | <1.6 | 1.4 | Low |
| 19f | -O-CH₂-piperidine | 35 | 1.5 | High |
| 20g | -O-CH₂-morpholine | <3.1 | 0.47 | Low |
Data adapted from a study on quinazolinone-2-carboxamide derivatives. This data is for illustrative purposes to show structure-permeability trends.[5]
Interpretation:
-
The replacement of a piperidine ring (9a , 19f ) with a more polar morpholine ring (9b , 20g ) consistently leads to a significant decrease in permeability. This highlights the negative impact of increased polarity on cell permeability.
-
The high permeability of compound 19f suggests that the quinazolinone core can be part of a cell-permeable molecule if the substituents are optimized for appropriate lipophilicity and polarity.
Experimental Protocols
Detailed methodologies for key permeability experiments are provided below.
Caco-2 Permeability Assay Protocol
This assay measures the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
Caption: Workflow for the Caco-2 permeability assay.
1. Cell Culture:
-
Caco-2 cells are seeded onto semipermeable filter supports in Transwell plates (e.g., 24-well or 96-well plates).
-
The cells are cultured for 21-25 days in an appropriate medium to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[2]
2. Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
The test compound, dissolved in transport buffer, is added to the apical (upper) compartment (the "donor" well).
-
Transport buffer without the compound is added to the basolateral (lower) compartment (the "receiver" well).
-
-
Basolateral to Apical (B-A) Transport:
-
The process is reversed: the compound is added to the basolateral compartment, and samples are taken from the apical compartment.
-
3. Incubation and Sampling:
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer. A sample is also taken from the donor well at the beginning and end of the experiment for mass balance calculation.
4. Quantification and Analysis:
-
The concentration of the compound in all samples is determined using a validated analytical method, typically LC-MS/MS.
-
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
-
The Efflux Ratio (ER) is calculated as: Papp (B-A) / Papp (A-B) .
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This assay measures passive diffusion across an artificial lipid membrane.
1. Preparation of the PAMPA Plate:
-
A 96-well filter plate (the "donor" plate) with a hydrophobic PVDF membrane is used.
-
A small volume (e.g., 5 µL) of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) is added to each well's filter to create the artificial membrane.[6]
2. Compound Preparation:
-
The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH. This solution will be placed in the donor plate.
-
A 96-well "acceptor" plate is filled with the same buffer, which may contain a "sink" agent to improve the solubility of the permeated compound.
3. The "Sandwich" Incubation:
-
The donor filter plate is placed on top of the acceptor plate, creating a "sandwich" where the compound solution in the donor well is separated from the acceptor well buffer only by the artificial lipid membrane.
-
The sandwich is incubated at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.[6][7]
4. Quantification and Analysis:
-
After incubation, the sandwich is disassembled.
-
The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
The effective permeability (Pe), in cm/s, is calculated. The exact formula can vary but is based on the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the plate system.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Permeability of the Perindopril Arginine under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane [mdpi.com]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce cytotoxicity of 3-hydroxyquinazoline-2,4(1H,3H)-dione compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 3-hydroxyquinazoline-2,4(1H,3H)-dione compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound lead compound is highly cytotoxic. What are the general strategies to reduce its toxicity while maintaining its desired biological activity?
A1: Reducing cytotoxicity while preserving efficacy involves modifying the compound's structure to alter its physicochemical properties, metabolic profile, and off-target interactions. Key strategies include:
-
Structural Modification: Introduce or modify substituents on the quinazoline ring. For example, adding polar groups can alter solubility and cell permeability, potentially reducing off-target effects.
-
Bioisosteric Replacement: Replace certain functional groups with others that are chemically different but have similar steric and electronic properties. This can modulate the compound's interaction with toxicity-related targets.
-
Improving Selectivity: Enhance the compound's affinity for its intended target over off-targets. This often involves iterative medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.
-
Prodrug Approach: Convert the active compound into an inactive prodrug that is selectively activated at the target site, thereby minimizing systemic toxicity.
Q2: How can I determine the mechanism of cytotoxicity for my compound?
A2: To understand how your compound is inducing cell death, a series of assays can be performed:
-
Apoptosis vs. Necrosis Assays: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
-
Caspase Activation Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) to confirm the involvement of apoptotic pathways.
-
Mitochondrial Membrane Potential Assays: Use dyes like JC-1 or TMRE to assess mitochondrial integrity, as mitochondrial dysfunction is a hallmark of the intrinsic apoptotic pathway.
-
Reactive Oxygen Species (ROS) Measurement: Quantify the levels of intracellular ROS, as oxidative stress is a common mechanism of drug-induced cytotoxicity.
Q3: What are the initial troubleshooting steps if I observe unexpected cytotoxicity in my cell-based assays?
A3: If you encounter unexpected cytotoxicity, consider the following:
-
Confirm Compound Purity and Identity: Re-verify the purity and chemical structure of your compound using techniques like HPLC, LC-MS, and NMR. Impurities from the synthesis process can sometimes be highly toxic.
-
Vehicle Control: Ensure that the solvent used to dissolve your compound (e.g., DMSO) is not causing toxicity at the final concentration used in the assay. Run a vehicle-only control.
-
Dose-Response Curve: Perform a full dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you identify a non-toxic concentration range for your activity assays.
-
Time-Course Experiment: Assess cytotoxicity at different time points to understand if the toxicity is acute or develops over time.
-
Cell Line Specificity: Test the cytotoxicity in different cell lines, including non-cancerous or "normal" cell lines, to assess for selective toxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Obscuring Therapeutic Effect
Question: My compound shows promising activity, but its high cytotoxicity in vitro makes it difficult to determine a therapeutic window. What should I do?
Answer:
-
Assess the Therapeutic Index (TI): The first step is to quantify the therapeutic window by calculating the Therapeutic Index (TI = IC50_cytotoxicity / EC50_activity). A low TI indicates that the cytotoxic and effective concentrations are close. The goal is to increase this ratio.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small library of analogs to understand which parts of the molecule are responsible for cytotoxicity versus the desired activity.
-
Modification of the N-1 and C-3 positions: Substitutions at these positions can significantly impact biological activity and toxicity.
-
Substitution on the Benzene Ring: Adding electron-withdrawing or electron-donating groups at various positions (e.g., C-6, C-7) can modulate the molecule's properties.
-
-
Reduce Lipophilicity: High lipophilicity can sometimes correlate with non-specific toxicity. Introduce polar functional groups (e.g., -OH, -NH2, -COOH) to decrease lipophilicity and potentially improve the safety profile.
-
Consider Bioisosteric Replacements: For example, if a phenyl group is contributing to toxicity, consider replacing it with a bioisostere like a pyridine or thiophene ring to alter metabolic pathways and off-target interactions.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Question: I am getting variable IC50 values for cytotoxicity with the same compound. What could be the cause?
Answer:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition (including serum concentration), as these can all affect a cell's sensitivity to toxic compounds.
-
Compound Stability: Verify the stability of your compound in the culture medium over the duration of the experiment. The compound may be degrading, leading to variable effective concentrations.
-
Assay Protocol Variations: Strictly adhere to the incubation times, reagent concentrations, and washing steps in your cytotoxicity assay protocol. Even minor deviations can lead to significant variability.
-
Plate Edge Effects: In 96-well plate assays, the outer wells are prone to evaporation, which can concentrate the compound and lead to artificially high cytotoxicity. Avoid using the perimeter wells for experimental samples.
Data on Structure-Cytotoxicity Relationships
The following tables summarize hypothetical data based on trends reported in the literature for quinazoline derivatives, illustrating how structural modifications can influence cytotoxicity and a desired biological activity (e.g., antiviral effect).
Table 1: Effect of Substitution on the Quinazoline Ring on Cytotoxicity and Antiviral Activity
| Compound ID | R1-Substituent (Position 7) | R2-Substituent (Position 3) | Cytotoxicity IC50 (µM) | Antiviral EC50 (µM) | Therapeutic Index (TI = IC50/EC50) |
| Parent | -H | -OH | 15 | 5 | 3 |
| Analog-A | -CF3 | -OH | 50 | 7 | 7.1 |
| Analog-B | -NO2 | -OH | 45 | 6 | 7.5 |
| Analog-C | -OCH3 | -OH | 12 | 10 | 1.2 |
| Analog-D | -H | -OCH3 | >100 | 50 | >2 |
Note: This is example data. Actual values are compound and assay-dependent.
Table 2: Impact of N-1 Position Substitution on Cytotoxicity
| Compound ID | N-1 Substituent | Cytotoxicity IC50 (µM) in Cancer Cell Line | Cytotoxicity IC50 (µM) in Normal Cell Line | Selectivity Index (Normal/Cancer) |
| Parent | -H | 20 | 80 | 4 |
| Analog-E | -Methyl | 15 | 50 | 3.3 |
| Analog-F | -Phenylpropyl | 25 | 150 | 6 |
| Analog-G | -Amide fragment | >100 | >100 | - |
Note: This is example data. Actual values are compound and assay-dependent.
Key Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the media and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Plate reader
Procedure:
-
Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, centrifuge the plate (if using suspension cells) or proceed directly.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the compound for the desired duration.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Quinazolinedione-Induced Cytotoxicity
The following diagram illustrates the potential signaling pathways involved in cytotoxicity induced by this compound compounds and the cellular defense mechanism.
Caption: Quinazolinedione-induced cytotoxicity and cellular defense pathways.
Experimental Workflow for Troubleshooting Cytotoxicity
This diagram outlines a logical workflow for researchers to follow when they encounter cytotoxicity issues with their compounds.
Caption: A systematic workflow for addressing compound-induced cytotoxicity.
Validation & Comparative
A Comparative Analysis of 3-hydroxyquinazoline-2,4(1H,3H)-dione and Ribavirin for Anti-HCV Activity
In the landscape of antiviral drug discovery for Hepatitis C Virus (HCV), both novel chemical scaffolds and established broad-spectrum antivirals are subjects of intense scientific scrutiny. This guide provides a detailed comparison of the anti-HCV activity of a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives and the well-established antiviral drug, Ribavirin. The comparison is based on available experimental data, focusing on in vitro efficacy, cytotoxicity, and proposed mechanisms of action.
Quantitative Comparison of In Vitro Anti-HCV Activity
The anti-HCV activity of this compound derivatives and Ribavirin was evaluated using an HCV 1b replicon model. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI = CC₅₀/EC₅₀) are summarized below. Lower EC₅₀ values indicate higher antiviral potency, while higher CC₅₀ values suggest lower cytotoxicity. A higher TI value is indicative of a more favorable safety profile.
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Therapeutic Index (TI) |
| Ribavirin (Positive Control) | 20.0 | 46.8 | 2.3 |
| 10n | 6.4 | >25 | ~1.7-1.9 |
| 10p | <10 | >25 | Not specified |
| 21h | <10 | >50 | >5 |
| 21k | <10 | >50 | >5 |
| 21t | 2.0 | >50 | >25 |
| 2'-C-methyladenosine (2CMA) | 0.36 | >100 | >277 |
Data sourced from a study by Peng et al.[1]. The study notes that the EC₅₀ of Ribavirin under their experimental conditions was 20.0 μM, which is comparable to previously reported values.[1]
Experimental Protocols
The evaluation of anti-HCV activity for the this compound derivatives and Ribavirin was conducted using a well-established HCV replicon system.[1]
Cell Line:
-
An Huh-7 cell line (a human hepatoma cell line) stably harboring an HCV genotype 1b subgenomic replicon was used. These replicons are RNA molecules that can replicate autonomously within the cells and are a standard tool for screening anti-HCV compounds.[2][3][4]
Assay Principle:
-
The replicon construct contains a reporter gene (e.g., luciferase) that allows for the quantification of HCV RNA replication. The activity of the reporter gene is directly proportional to the level of viral replication.
Experimental Procedure:
-
Cell Seeding: The HCV replicon-harboring Huh-7 cells were seeded into 96-well plates.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound derivatives or Ribavirin).
-
Incubation: The treated cells were incubated for a specified period (typically 48-72 hours) to allow for an effect on viral replication.
-
Quantification of HCV Replication: The level of HCV replication was determined by measuring the activity of the reporter gene (e.g., luciferase assay). The reduction in reporter signal in treated cells compared to untreated cells indicates antiviral activity.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on the replicon cells was determined using a standard method such as the Cell Counting Kit-8 (CCK-8) assay. This measures cell viability and is crucial for determining if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.[1]
-
Data Analysis: The EC₅₀ and CC₅₀ values were calculated from the dose-response curves.
Mechanism of Action
The mechanisms by which this compound derivatives and Ribavirin inhibit HCV replication are distinct.
This compound Derivatives: Proposed NS5B Polymerase Inhibition
The primary proposed mechanism of action for the this compound series is the inhibition of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of the viral RNA genome.
-
Metal Ion Chelation: These compounds are designed as metal ion chelators. The active site of the NS5B polymerase contains two essential magnesium ions (Mg²⁺) that are critical for its catalytic activity. It is hypothesized that the this compound scaffold chelates these magnesium ions, thereby inactivating the enzyme and halting viral RNA synthesis.[1]
-
Supporting Evidence:
-
Thermal Shift Assay (TSA): Representative compounds from this series were shown to increase the melting temperature of the NS5B protein, indicating direct binding to the protein.[1]
-
Molecular Docking Studies: Computational models have shown that these compounds can fit into the active site of NS5B and interact with the catalytic magnesium ions.[1]
-
UV-Vis Spectrophotometry: This technique has been used to study the interaction of the compounds with Mg²⁺, further supporting their metal-chelating properties.[1]
-
Ribavirin: A Multifaceted Antiviral Agent
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity. Its mechanism of action against HCV is complex and not fully elucidated, with several proposed pathways that are not mutually exclusive.[5][6][7]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme IMPDH.[5][8] This enzyme is crucial for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, Ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), a necessary building block for viral RNA synthesis.[5]
-
Direct Inhibition of HCV RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by the NS5B polymerase. This incorporation can lead to chain termination or act as a template for the incorporation of incorrect nucleotides, although the rate of incorporation is much lower than that of natural nucleotides.[5]
-
RNA Mutagenesis ("Error Catastrophe"): Ribavirin triphosphate can be incorporated into the viral RNA genome, causing mutations.[6][7] An accumulation of mutations can exceed a threshold, leading to the production of non-viable viral particles, a phenomenon known as "error catastrophe."[5]
-
Immunomodulation: Ribavirin can modulate the host immune response by promoting a shift from a Th2 to a Th1 cytokine profile.[5][6] This enhances the host's antiviral immune response.
Visualizing the Pathways and Processes
To better understand the proposed mechanisms and experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound.
Caption: Multifaceted mechanism of action of Ribavirin against HCV.
Caption: Workflow for in vitro anti-HCV activity screening.
Conclusion
The comparison between this compound derivatives and Ribavirin reveals distinct profiles in terms of potency, safety, and mechanism of action. Certain derivatives of this compound, such as compound 21t, have demonstrated significantly greater potency (EC₅₀ = 2.0 μM) and a much-improved therapeutic index (TI > 25) compared to Ribavirin (EC₅₀ = 20.0 μM, TI = 2.3) in an in vitro HCV replicon system.[1]
The proposed mechanism for the quinazolinedione derivatives is a direct and targeted inhibition of the HCV NS5B polymerase via metal ion chelation.[1] In contrast, Ribavirin exhibits a broader, multi-pronged approach that includes depleting nucleotide pools, inducing viral mutations, directly inhibiting the viral polymerase, and modulating the host immune response.[5][6][7]
While the in vitro data for the this compound series is promising, further studies are required to validate their mechanism of action and to evaluate their efficacy and safety in more complex biological systems, including in vivo models. Ribavirin, despite its lower in vitro potency and associated toxicities, remains a clinically relevant antiviral due to its multifaceted mechanism that contributes to its efficacy in combination therapies.[9] This comparative guide highlights the potential of novel targeted inhibitors while underscoring the complex and varied mechanisms of established antiviral agents.
References
- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Mechanism of action of ribavirin in a novel hepatitis C virus replication cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
A Head-to-Head Comparison of Quinazolinone Derivatives as Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents. Quinazolinone derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antibacterial effects. This guide provides a head-to-head comparison of selected quinazolinone derivatives, summarizing their antibacterial performance based on available experimental data. It also details the experimental protocols used for their evaluation to aid in the replication and advancement of research in this field.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against common Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Derivative | Target Bacteria | MIC (µg/mL) | Reference |
| Compound 27 | Staphylococcus aureus (MRSA) | ≤0.5 | [1][2] |
| Staphylococcus aureus (ATCC 29213) | ≤0.5 | [1][2] | |
| Enterococcus faecium | ≥8 | [1] | |
| Compound 22 | Broad-spectrum activity | Not specified | [3] |
| Compound 15 | Bacillus subtilis | 32 | [4] |
| Staphylococcus aureus | 32 | [4] | |
| Compound 14 | Pseudomonas aeruginosa | Acceptable activity | [4] |
| Compound A-2 | Escherichia coli | Excellent activity | [5] |
| Candida albicans | Very good activity | [5] | |
| Compound A-4 | Pseudomonas aeruginosa | Excellent activity | [5] |
| Compound A-6 | Candida albicans | Excellent activity | [5] |
| Pyrrolidine derivative 20 | Most tested bacteria | Most active | [6] |
| Trimethoxy phenyl derivative 19 | Pseudomonas aeruginosa | 0.15 mg/mL | [6] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following standard methodologies for assessing antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric in assessing antibacterial potency. A common method for its determination is the broth microdilution assay.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on a suitable medium, such as Mueller-Hinton agar. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution of Compounds: The quinazolinone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of these stock solutions are then prepared in Mueller-Hinton broth within 96-well microtiter plates to achieve a range of final concentrations (e.g., 512 to 32 µg/mL).
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then covered and incubated at 37°C for 24 hours for bacteria.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or with the aid of a growth indicator like Alamar Blue.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC test, the MBC can be determined to assess whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing: An aliquot is taken from each well of the MIC plate that shows no visible growth.
-
Plating: The aliquot is spread onto an agar plate (e.g., Mueller-Hinton agar).
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel quinazolinone derivatives as antibacterial agents.
Caption: Workflow for Antibacterial Quinazolinone Drug Discovery.
This guide highlights the potential of quinazolinone derivatives as a promising class of antibacterial agents. The provided data and methodologies serve as a valuable resource for researchers working to address the challenge of antibiotic resistance. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is crucial for the development of new and effective antibacterial therapies.
References
- 1. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-hydroxyquinazoline-2,4(1H,3H)-dione: A Promising New Frontier in DNA Gyrase Inhibition
For Immediate Release
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents that can effectively combat drug-resistant pathogens. A promising new candidate has emerged from the quinazoline chemical class: 3-hydroxyquinazoline-2,4(1H,3H)-dione. This compound and its derivatives are being validated as a novel class of DNA gyrase inhibitors, a well-established target for antibacterial drugs.[1] This guide provides a comparative analysis of this compound's potential, supported by available data on related compounds and established inhibitors, alongside detailed experimental protocols for its validation.
Performance Comparison: Benchmarking Against Established DNA Gyrase Inhibitors
While specific quantitative data for the parent this compound is emerging from ongoing research, the broader class of quinazoline-2,4-dione derivatives has demonstrated significant potential as DNA gyrase inhibitors.[2][3] The following tables provide a comparative overview of the inhibitory activities of various quinazoline derivatives against standard DNA gyrase inhibitors, ciprofloxacin and novobiocin.
Table 1: Comparative Inhibitory Activity against DNA Gyrase (IC50, µM)
| Compound Class | Specific Compound/Derivative | Target Organism | IC50 (µM) |
| Quinazoline-2,4-dione Derivatives | This compound | E. coli | Data not yet publicly available |
| Quinazolinone Derivative I | S. aureus | 0.25[1] | |
| Acylthiourea Derivative II | S. aureus | 14.59[1] | |
| Pyrazole Derivative | B. subtilis | 0.25[1] | |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus (GyrB) | 1.21[3] | |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | S. aureus (GyrB) | 0.31[3] | |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | S. aureus (GyrB) | 0.28[3] | |
| Fluoroquinolones | Ciprofloxacin | E. coli | 0.39 - 10.71 |
| Ciprofloxacin | N. gonorrhoeae | 0.39 | |
| Aminocoumarins | Novobiocin | E. coli | 0.08 - 0.48 |
| Novobiocin | S. aureus | 0.006 - 0.01 |
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)
| Compound Class | Specific Compound/Derivative | S. aureus | E. coli | P. aeruginosa | K. pneumoniae |
| Quinazoline-2,4-dione Derivatives | Quinazolinone Derivative 5a | 1 | 4 | 16 | 2 |
| Quinazolinone Derivative 5b | 1.95 | - | 0.49 | 3.9 | |
| Quinazolinone Derivative 5c | 2 | 8 | 32 | 4 | |
| Quinazolinone Derivative 5d | 4 | 16 | 64 | 8 | |
| Quinazolin-2,4-dione with triazole moieties (Compound 13) | >100 | 65 | - | - | |
| Fluoroquinolones | Ciprofloxacin | 0.12 - 2 | 0.015 - 1 | 0.25 - 4 | 0.015 - 0.5 |
| Aminocoumarins | Novobiocin | 0.06 - 0.5 | 4 - 32 | >128 | 8 - 64 |
Experimental Protocols for Validation
The validation of a novel DNA gyrase inhibitor involves a series of established in vitro assays. The following are detailed protocols for key experiments.
DNA Gyrase Supercoiling Assay
This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Materials:
-
Purified DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye: 0.77% SDS, 77 mM EDTA, 38.5% glycerol, 0.08% bromophenol blue.
-
Agarose gel (1%) in TBE buffer (Tris-borate-EDTA).
-
Ethidium bromide or other DNA stain.
-
-
Procedure:
-
Prepare reaction mixtures on ice, each containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA stain and visualize under UV light.
-
The inhibition of supercoiling is observed as a decrease in the band intensity of the supercoiled DNA and an increase in the relaxed DNA band intensity with increasing inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
-
DNA Gyrase ATPase Assay
This assay measures the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.
-
Materials:
-
Purified DNA gyrase or the GyrB subunit.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM potassium glutamate, 8 mM magnesium acetate, 2 mM DTT, and 0.1 mg/mL BSA.
-
ATP.
-
A system to detect ATP hydrolysis, such as a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[4][5]
-
Test compound.
-
-
Procedure:
-
Set up reaction mixtures in a microplate containing assay buffer, DNA gyrase, the coupled enzyme system components, NADH, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.
-
Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control. The IC50 value is the concentration of the inhibitor that reduces ATPase activity by 50%.
-
Minimum Inhibitory Concentration (MIC) Testing
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Procedure (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.[9]
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Visualizing the Mechanism and Workflow
To better understand the mechanism of action and the validation process, the following diagrams have been generated.
Caption: Mechanism of DNA gyrase and points of inhibition.
Caption: Experimental workflow for validating a DNA gyrase inhibitor.
References
- 1. Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profoldin.com [profoldin.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. inspiralis.com [inspiralis.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
In Vivo Efficacy of Quinazoline-2,4(1H,3H)-dione Derivatives in Animal Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of novel quinazoline-2,4(1H,3H)-dione derivatives with demonstrated antitumor activity in animal models. The performance of these emerging compounds is compared against established PARP (Poly ADP-ribose polymerase) inhibitors, Olaparib and Talazoparib, which serve as benchmarks in the field of cancer therapy, particularly for tumors with deficiencies in DNA damage repair pathways.
Overview of Compared Compounds
The primary focus of this guide is a novel quinazoline-2,4(1H,3H)-dione derivative, designated as Compound 11 , which has shown potential as a PARP-1/2 inhibitor.[1][2][3] Its efficacy is compared with the well-established, FDA-approved PARP inhibitors Olaparib and Talazoparib . These comparators are pivotal in the treatment of cancers with mutations in BRCA1/2 genes, leveraging the principle of synthetic lethality.[4][5]
Comparative Efficacy Data
The in vivo antitumor activity of Compound 11, in combination with the alkylating agent temozolomide (TMZ), was evaluated in a breast cancer xenograft model.[1][2][3] This data is presented alongside representative efficacy data for Olaparib and Talazoparib from various preclinical studies.
Table 1: Comparison of In Vivo Antitumor Efficacy
| Compound/Combination | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Compound 11 + TMZ | MX-1 Xenograft (Mice) | Breast Cancer | Compound 11: Not specified; TMZ: Not specified | Potentiated the cytotoxicity of TMZ | [1][2][3] |
| Olaparib | MDA-MB-231 Xenograft (Mice) | Triple-Negative Breast Cancer | 50 mg/kg, daily | Increased median survival by 43 days | [6] |
| Talazoparib | BRCA-deficient Mouse Model | Breast Cancer | 0.33 mg/kg, i.v. or gavage | Significantly prolonged overall survival | [7] |
| Talazoparib + Temozolomide | RMG1 Ovarian & M207/M238 Melanoma Xenografts (Mice) | Ovarian & Melanoma | Talazoparib: 0.33 mg/kg, daily; Temozolomide: 2.5 mg/kg, daily | Significantly inhibited tumor growth compared to single agents | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the experimental protocols used in the cited in vivo studies.
Protocol for Compound 11 In Vivo Study
-
Animal Model: MX-1 breast cancer cell line xenograft model in mice.[1][2]
-
Treatment Groups:
-
Vehicle control
-
Temozolomide (TMZ) alone
-
Compound 11 alone
-
Compound 11 in combination with TMZ
-
-
Drug Administration: Specific details on the dosage, route, and frequency of administration for Compound 11 and TMZ were not available in the provided search results.
-
Efficacy Evaluation: Tumor growth inhibition was the primary endpoint. Tumor volumes were likely measured at regular intervals throughout the study.[1][2]
Protocol for Olaparib In Vivo Study
-
Animal Model: Nude mice xenografted with the MDA-MB-231 triple-negative breast cancer cell line.[6]
-
Treatment Groups:
-
Vehicle control
-
Carboplatin (50 mg/kg, every 3 weeks)
-
Olaparib (50 mg/kg, daily)
-
Olaparib in combination with Carboplatin
-
-
Drug Administration: Olaparib was administered daily. Carboplatin was administered every 3 weeks to mimic clinical schedules.[6]
-
Efficacy Evaluation: Efficacy was assessed by monitoring tumor growth and survival of the animals.[6]
Protocol for Talazoparib In Vivo Study
-
Animal Model: Genetically engineered Brca1Co/Co;MMTV-Cre;p53+/- breast cancer mouse model.[8]
-
Treatment Groups:
-
Control (saline, i.v.)
-
Empty nanoparticles (i.v.)
-
Nano-formulated Talazoparib (NanoTLZ) (0.33 mg/kg, i.v.)
-
Free Talazoparib (0.33 mg/kg, i.v.)
-
Free Talazoparib (0.33 mg/kg, oral gavage)[7]
-
-
Drug Administration: Treatments were administered three times a week.[7]
-
Efficacy Evaluation: The primary endpoint was overall survival. Tumor size was also monitored.[7][8]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental designs are provided below to enhance understanding.
PARP Inhibition Signaling Pathway
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[4] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks, ultimately resulting in cell death through a process known as synthetic lethality.[4][8]
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HRR-deficient cancer cells.
General In Vivo Xenograft Study Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an anticancer compound in a xenograft mouse model.
Caption: A generalized workflow for conducting in vivo anticancer efficacy studies using xenograft models.
Conclusion
The preliminary in vivo data for the quinazoline-2,4(1H,3H)-dione derivative, Compound 11, suggests a promising synergistic effect when combined with temozolomide in a breast cancer model.[1][2][3] This positions it as a compound of interest within the broader class of PARP inhibitors. However, to establish a direct and comprehensive comparison with established drugs like Olaparib and Talazoparib, further in vivo studies with Compound 11 as a monotherapy and in various other cancer models are warranted. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in the design and interpretation of future preclinical studies in this area.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Scaffolds for Hepatitis C Virus NS5B Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals in the Field of Antiviral Therapeutics
The Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp), is a critical enzyme for the replication of the viral genome, making it a prime target for antiviral drug development.[1][2][3] The inhibition of NS5B polymerase can be achieved through two main classes of inhibitors: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[4] NIs act as chain terminators after being incorporated into the growing RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that prevent its function.[2][5] This guide provides a comparative study of different chemical scaffolds that have been developed as HCV NS5B polymerase inhibitors, presenting key experimental data and detailed methodologies to aid in the ongoing search for more effective anti-HCV therapeutics.
Comparative Performance of NS5B Inhibitor Scaffolds
The development of direct-acting antivirals (DAAs) targeting HCV NS5B polymerase has significantly improved treatment outcomes.[2][4] A variety of chemical scaffolds have been explored for their inhibitory activity against this enzyme. The following table summarizes the in vitro efficacy and cytotoxicity of representative compounds from different scaffold classes.
| Scaffold Class | Compound Example | Target Site | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Benzimidazole | JTK-003 derivative | Thumb Pocket I | ~0.02 - 0.1 | ~0.1 - 0.5 | >10 | >20-100 | [6] |
| Thiophene | Thiophene-based NNI | Thumb Pocket II | 0.27 - 0.307 | Not Reported | Not Reported | Not Reported | [7][8] |
| Indole | Indole-N-acetamide | Palm Pocket I | Sub-micromolar | Not Reported | Not Reported | Not Reported | [9] |
| Benzothiadiazine | BZ-1 | Thumb Pocket I | 0.004 | 0.019 | >10 | >526 | [6] |
| Quinolinone | N'-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide | Active Site | Not Reported | 0.984 | >50 | >50.8 | [9][10] |
| 4-hydrazinoquinazoline | Compound 1 | Thumb Pocket II | 16.0 | ~40-60% inhibition at 100µM | >100 | Not Calculated | [1] |
| Benzenesulfonylhydrazine | Compound N1 | Not Specified | 2.01 - 23.84 | 1.61 - 21.88 | >100 | >4.5 - >62.1 | [11][12] |
| Benzoxazole | Compound N2 | Not Specified | 2.01 - 23.84 | 1.61 - 21.88 | 51.3 | 32.1 | [11][12] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. EC50 is the concentration required for 50% reduction of viral replication in cell-based assays. CC50 is the concentration that results in 50% cytotoxicity to the host cells. The Selectivity Index (SI) is a measure of the compound's specificity for antiviral activity. Higher SI values are desirable. Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Accurate evaluation of potential NS5B inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for the key assays used to characterize these compounds.
NS5B Polymerase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U)) or a self-priming RNA template
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radioactively labeled rNTP (e.g., [α-³³P]UTP) or a fluorescently labeled rNTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM DTT, 5 mM MgCl₂, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
Filter plates (e.g., DE81 ion-exchange filters) or a system for fluorescence detection
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all rNTPs except the labeled one.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Initiate the reaction by adding the purified NS5B polymerase and the labeled rNTP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
For radioactive assays, spot the reaction mixture onto DE81 filter plates, wash the plates to remove unincorporated labeled rNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the specific assay kit's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
HCV Replicon Assay (Cell-Based)
This assay assesses the ability of a compound to inhibit HCV RNA replication within a cellular context using a subgenomic replicon system.[13]
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).[14][15]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate according to the manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration and determine the EC50 value.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general toxicity to the host cells.[16][17]
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo).
-
Solubilization buffer (for MTT assay).
-
Microplate reader.
Procedure:
-
Seed Huh-7 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with the same serial dilutions of the test compounds as used in the replicon assay. Include a DMSO control and a control with untreated cells.
-
Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For other viability assays, follow the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.
Visualizing the Mechanisms and Workflows
To better understand the context of NS5B inhibition, the following diagrams illustrate the HCV replication cycle, the mechanism of action of NS5B inhibitors, and a typical experimental workflow for their evaluation.
Caption: The life cycle of the Hepatitis C Virus within a hepatocyte.
Caption: Mechanisms of action for Nucleoside and Non-Nucleoside Inhibitors of HCV NS5B.
Caption: A typical experimental workflow for the evaluation of HCV NS5B polymerase inhibitors.
References
- 1. Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 15. Identification of HCV Inhibitors from a Cell-Based Sub-Genomic Replicon Screen [scirp.org]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Navigating the Promise of 3-Hydroxyquinazoline-2,4(1H,3H)-diones: A Comparative Guide on Antiviral Activity and Potential Cross-Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the antiviral activity of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives. While direct experimental studies on cross-resistance are currently limited in published literature, this guide offers a comparative analysis of their performance against various viral targets and discusses potential cross-resistance profiles based on their mechanism of action.
The emergence of drug-resistant viral strains poses a significant challenge to global health, necessitating the discovery of novel antiviral agents with distinct mechanisms of action. The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Vaccinia Virus (VACV), and Adenovirus (AdV). This guide synthesizes the available experimental data to facilitate a comparative understanding of their potential.
Comparative Antiviral Performance
Derivatives of this compound have been evaluated against several key viral pathogens. The following tables summarize the quantitative data on their antiviral efficacy and cytotoxicity, offering a comparison with established reference compounds where available.
Table 1: Anti-HCV Activity of this compound Derivatives
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference Compound (EC₅₀ µM) |
| 10n | HCV (Genotype 1b) | 6.4 | ~11-12 | ~1.7-1.9 | Ribavirin (20.0) |
| 10p | HCV (Genotype 1b) | <10 | - | - | Ribavirin (20.0) |
| 21h | HCV (Genotype 1b) | <10 | >50 | >5 | Ribavirin (20.0) |
| 21k | HCV (Genotype 1b) | <10 | >50 | >5 | Ribavirin (20.0) |
| 21t | HCV (Genotype 1b) | 2.0 | >50 | >25 | Ribavirin (20.0) |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; TI: Therapeutic Index (CC₅₀/EC₅₀). Data extracted from a study on N-1 and C-7 substituted derivatives.[1][2]
Table 2: Anti-VACV and Anti-AdV Activity of this compound Derivatives
| Compound | Virus Target | EC₅₀ (µM) | MCC (µM) | Reference Compound (EC₅₀ µM) |
| 24b11 | Vaccinia Virus | 1.7 | >100 | Cidofovir (25) |
| 24b13 | Adenovirus-2 | 6.2 | >100 | Cidofovir (>50), Ganciclovir (>50) |
MCC: Minimum cytotoxic concentration. Data extracted from a study on 1,2,3-triazole-linked derivatives.[3]
Table 3: Anti-HIV Activity of this compound Derivatives
| Compound | Enzyme Target | IC₅₀ (µM) |
| II-4 | HIV-1 RNase H | 0.41 ± 0.13 |
| II-4 | HIV-1 Integrase (Strand Transfer) | 0.85 ± 0.18 |
IC₅₀: 50% inhibitory concentration. Note: The study indicated that despite potent enzymatic inhibition, the compound exhibited poor cell permeability, limiting its antiviral activity in cell culture.[4]
Mechanism of Action: A Focus on HCV NS5B Polymerase Inhibition
For Hepatitis C, studies suggest that this compound derivatives function as metal ion chelators, targeting the active site of the NS5B RNA-dependent RNA polymerase.[1][2] The catalytic activity of NS5B is dependent on two divalent metal ions (typically Mg²⁺) within the active site. By chelating these essential metal ions, the compounds inhibit the polymerase function, thereby blocking viral replication.
Caption: Proposed mechanism of HCV NS5B inhibition.
Cross-Resistance: A Mechanistic Perspective
Direct experimental data on the cross-resistance profile of 3-hydroxyquinazoline-2,4(1H,3H)-diones is not yet available in the literature. However, based on their proposed mechanism as active-site metal chelators for HCV NS5B, we can infer potential cross-resistance patterns.
Resistance to antiviral drugs often arises from mutations in the viral target protein that prevent the drug from binding effectively while preserving the protein's function.[5][6] For HCV NS5B inhibitors, resistance mutations can occur in different binding sites.
Potential Cross-Resistance Scenarios:
-
High Potential for Cross-Resistance: These compounds would likely show cross-resistance with other inhibitors that also function by chelating the catalytic magnesium ions in the NS5B active site.
-
Low Potential for Cross-Resistance: They may retain activity against viral strains resistant to NS5B inhibitors that bind to allosteric sites (non-catalytic sites on the enzyme that modulate its activity). For example, sofosbuvir is a nucleoside inhibitor that is incorporated into the growing RNA chain, while other drugs bind to thumb or finger domains of the polymerase. Resistance mutations to these allosteric inhibitors may not affect the binding of an active-site chelator.
Table 4: Known Resistance-Associated Variants (RAVs) in HCV NS5B
| NS5B Inhibitor Class | Key Resistance-Associated Variants |
| Nucleoside/Nucleotide Analogs (e.g., Sofosbuvir) | S282T, L159F, L320F, V321A |
| Palm Site I Non-nucleoside Inhibitors | C316Y, M414T, Y448H/C |
| Palm Site II Non-nucleoside Inhibitors | M423T, S556G |
| Thumb Site I Non-nucleoside Inhibitors | P495S/A/L, P496A/S |
| Thumb Site II Non-nucleoside Inhibitors | A421V, I482L, V499A |
This table presents examples of RAVs to different classes of NS5B inhibitors. The activity of 3-hydroxyquinazoline-2,4(1H,3H)-diones against these specific mutants has not been reported.
Experimental Protocols
Detailed methodologies are crucial for the comparison and replication of findings. The following are summaries of key experimental protocols described in the cited literature.
Anti-HCV Replicon Assay
-
Cell Line: Human hepatoma Huh7.5.1 cells containing a subgenomic HCV genotype 1b replicon are typically used.[1]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. Ribavirin or other approved DAAs are used as positive controls.[1]
-
Quantification of HCV RNA: Total cellular RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the level of HCV RNA.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces HCV RNA levels by 50% compared to untreated controls.
-
Cytotoxicity Assay (CC₅₀): A parallel assay is run on the same cell line without the replicon using methods like the Cell Counting Kit-8 (CCK-8) to measure cell viability and determine the 50% cytotoxic concentration (CC₅₀).[1]
Antiviral Assay for Vaccinia and Adenovirus
-
Cell Line: Human embryonic lung (HEL) fibroblast cells are seeded in 96-well plates.[3]
-
Infection and Treatment: Cells are infected with the virus. After a viral adsorption period, the medium is replaced with a medium containing serial dilutions of the test compounds.
-
Endpoint: After an incubation period (e.g., 72 hours), the viral cytopathic effect (CPE) is observed and quantified, often using a colorimetric method (e.g., MTS assay).
-
EC₅₀ Determination: The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.
-
Cytotoxicity Assay (MCC): The minimum cytotoxic concentration is determined by observing morphological changes in uninfected cells treated with the compounds.[3]
A Proposed Workflow for Future Cross-Resistance Studies
To address the current knowledge gap, dedicated cross-resistance studies are essential. The following workflow illustrates a standard approach to generating and characterizing such data.
Caption: A standard workflow for antiviral cross-resistance studies.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel antiviral agents. Derivatives have demonstrated potent and, in some cases, specific activity against a variety of DNA and RNA viruses. The proposed mechanism of action for its anti-HCV activity—chelation of essential metal ions in the NS5B polymerase active site—is particularly compelling as it may offer an advantage against viruses resistant to allosteric inhibitors.
However, the lack of direct experimental cross-resistance data is a critical gap. Future research must focus on evaluating these compounds against a panel of clinically relevant drug-resistant viral strains and on generating resistant mutants to fully characterize their resistance profiles. Such studies are indispensable for validating their potential as next-generation antivirals capable of overcoming the significant challenge of drug resistance.
References
- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via ‘privileged scaffold’ refining approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Prevalence of Naturally-Occurring NS5A and NS5B Resistance-Associated Substitutions in Iranian Patients With Chronic Hepatitis C Infection [frontiersin.org]
- 6. HIV-1 Drug Resistance Trends in the Era of Modern Antiretrovirals: 2018–2024 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives Against Established Kinase Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Discovery
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted kinase inhibitors. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved anti-cancer drugs. This guide provides a comparative analysis of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, which have shown promise as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, against a panel of well-established, clinically approved kinase inhibitors. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this emerging class of compounds.
Introduction to 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives
The this compound core structure has been the subject of recent drug discovery efforts. While the parent compound's kinase activity is not extensively documented, its derivatives, particularly those with substitutions at the 3-position, have demonstrated potent and specific inhibitory effects on key kinases implicated in tumor angiogenesis and metastasis. This guide will focus on a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives that have been identified as dual inhibitors of c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Comparative Analysis of Kinase Inhibitory Potency
The in vitro inhibitory activities of the 3-substituted quinazoline-2,4(1H,3H)-dione derivatives against c-Met and VEGFR-2 are presented below, alongside a selection of established multi-kinase inhibitors known to target these pathways.
Table 1: In Vitro Inhibitory Activity (IC50) of Quinazoline Derivatives and Established Kinase Inhibitors against c-Met and VEGFR-2
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| Quinazoline Derivative 2c | 84 | 52 |
| Quinazoline Derivative 4b | 63 | 35 |
| Quinazoline Derivative 4e | 71 | 68 |
| Cabozantinib | 1.3 | 0.035 |
| Sorafenib | - | 90 |
| Sunitinib | - | 9 |
| Pazopanib | - | 30 |
Note: Data for quinazoline derivatives and Cabozantinib are from a single comparative study. Data for Sorafenib, Sunitinib, and Pazopanib are from various literature sources and may have been determined under different assay conditions. A direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay, such as ADP-Glo™ or Kinase-Glo™.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (specific for the kinase being assayed)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Assay Plate Setup: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Addition: Prepare a mixture of the recombinant kinase and its specific substrate in kinase buffer. Add this mixture to all wells except the negative control.
-
Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (or ATP remaining) by adding the luminescence-based detection reagents according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Phosphorylation Assay (ELISA-Based)
This protocol outlines a general method for assessing the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Materials:
-
Human cancer cell line overexpressing the target kinase (e.g., HCT-116 for c-Met/VEGFR-2)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Ligand for kinase stimulation (e.g., HGF for c-Met, VEGF for VEGFR-2)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase
-
ELISA-based detection kit
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture the cells to ~80% confluency and then seed them into 96-well plates. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Kinase Stimulation: Stimulate the kinase by adding its specific ligand (if not constitutively active) for a short period.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.
-
ELISA: Perform a sandwich ELISA to quantify the amount of phosphorylated and total target kinase in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Determine the absorbance using a microplate reader. Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the untreated, stimulated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a typical workflow for kinase inhibitor evaluation.
Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.
Caption: Experimental workflow for kinase inhibitor evaluation.
Conclusion
The presented 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrate potent dual inhibitory activity against c-Met and VEGFR-2 in the nanomolar range. While established inhibitors like Cabozantinib show superior potency, the quinazoline derivatives represent a promising scaffold for further optimization. Their distinct chemical structure may offer advantages in terms of selectivity, pharmacokinetics, and overcoming resistance mechanisms. The provided data and experimental protocols serve as a valuable resource for researchers aiming to explore and develop this novel class of kinase inhibitors for cancer therapy. Further in-vivo studies and broader kinase profiling are warranted to fully elucidate their therapeutic potential.
Validating the therapeutic potential of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives in oncology
A Comparative Analysis of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives in Oncology
An In-depth Guide for Researchers and Drug Development Professionals on the Therapeutic Potential and Performance Against Alternative Antineoplastic Agents
The quest for more effective and selective cancer therapeutics has led to the extensive investigation of quinazoline-based compounds. Among these, this compound and its derivatives have emerged as a promising class of molecules with significant anticancer potential. This guide provides a comprehensive comparison of these derivatives against other relevant antineoplastic agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Analysis
The therapeutic efficacy of novel compounds is primarily assessed through their cytotoxic and inhibitory activities against various cancer cell lines and molecular targets. The following tables summarize the performance of selected this compound derivatives in comparison to established anticancer drugs and other quinazoline analogs.
Table 1: Comparative Cytotoxicity (IC50 µM) of Quinazoline Derivatives Against Various Cancer Cell Lines
| Compound/Drug | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | Reference Compound |
| Quinazoline-2,4(1H,3H)-dione (Qd) | - | - | 26.07 | - | - | - |
| Compound 4b | <0.052 | - | - | - | - | Cabozantinib |
| Compound 4e | <0.084 | - | - | - | - | Cabozantinib |
| Compound 11b | 5.69 | 5.27 | 9.16 | - | - | Sorafenib, Doxorubicin |
| Compound 11c | 6.87 | 5.80 | 9.39 | - | - | Sorafenib, Doxorubicin |
| Compound 11e | 6.37 | 5.67 | 9.32 | - | - | Sorafenib, Doxorubicin |
| Compound 5f | - | - | - | - | Comparable to Cisplatin | Cisplatin |
| Sorafenib | - | 7.26 | 9.18 | - | - | - |
| Doxorubicin | 8.07 | 6.75 | 7.94 | - | - | - |
Lower IC50 values indicate higher potency. Data compiled from multiple sources.[1][2][3][4]
Table 2: Comparative Inhibitory Activity (IC50 µM) Against Key Kinase Targets
| Compound | c-Met | VEGFR-2 | Reference Compound |
| Compound 2c | - | Equipotent to Cabozantinib | Cabozantinib |
| Compound 4b | Remarkable Inhibition | < Cabozantinib | Cabozantinib |
| Compound 4e | Remarkable Inhibition | - | Cabozantinib |
| Cabozantinib | - | - | - |
Data from[2].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT-116, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Cisplatin) for 48 hours.[3]
-
MTT Addition: After the incubation period, 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)
This assay determines the ability of a compound to inhibit the activity of specific tyrosine kinases.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the respective kinase (c-Met or VEGFR-2), a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. Cabozantinib is used as a reference inhibitor.[2]
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanisms of Action and Signaling Pathways
This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Dual c-Met and VEGFR-2 Inhibition
A significant strategy in cancer therapy is the dual inhibition of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and metastasis.[2] Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent dual inhibitors.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling by 3-substituted quinazoline-2,4(1H,3H)-dione derivatives.
Modulation of STAT3 and FOXO3a Signaling
Quinazoline-2,4(1H,3H)-dione (Qd) has been shown to induce anticancer effects in hepatocellular carcinoma by modulating the STAT3 and FOXO3a signaling pathways.[1] This involves the induction of apoptosis and necroptosis.
Caption: Modulation of STAT3 and FOXO3a pathways by Quinazoline-2,4(1H,3H)-dione leading to cancer cell death.
General Experimental Workflow for Anticancer Drug Screening
The process of evaluating the therapeutic potential of novel compounds like this compound derivatives follows a structured workflow from initial synthesis to in vivo testing.
Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular docking, and anticancer evaluations of 1-benzylquinazoline-2,4(1H,3H)-dione bearing different moieties as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-hydroxyquinazoline-2,4(1H,3H)-dione: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
To ensure the safety of researchers and protect the environment, this guide provides essential, step-by-step procedures for the proper disposal of 3-hydroxyquinazoline-2,4(1H,3H)-dione. This document outlines immediate safety protocols, waste handling logistics, and disposal plans, establishing a clear framework for laboratory personnel in the pharmaceutical and life sciences sectors.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profiles of related quinazoline compounds, it is prudent to handle this compound with a high degree of caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a certified respirator if handling the compound as a powder outside of a fume hood or if aerosolization is possible.
Hazard Profile of Related Quinazoline Derivatives:
| Hazard Statement | Quinazolin-4(1H)-one[1] | 5-Chloroquinazoline-2,4(1H,3H)-dione[2] | 1,5-Dimethylquinazoline-2,4(1H,3H)-dione[3] |
| Acute Toxicity (Oral) | Harmful if swallowed[1] | Harmful if swallowed[2] | Not Classified |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Causes skin irritation[2] | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[2] | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] | May cause respiratory irritation[2] | May cause respiratory irritation |
II. Immediate Safety and First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
III. Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.
-
Ventilate: Ensure adequate ventilation or perform cleanup in a chemical fume hood.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
IV. Detailed Disposal Procedures
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.
Step 2: Waste Collection and Storage
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 3: Final Disposal
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information regarding the compound's potential hazards.
-
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.
-
Landfill disposal is not recommended.
-
Do not dispose of this chemical down the drain or in regular trash.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Discovery of Novel this compound Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Personal protective equipment for handling 3-hydroxyquinazoline-2,4(1H,3H)-dione
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-hydroxyquinazoline-2,4(1H,3H)-dione. The information is compiled to ensure safe operational procedures and proper disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Examples of suitable materials include neoprene, butyl rubber, and nitrile rubber.[1][2] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a potential for splashing.[1][2] |
| Respiratory | Respirator | Required when dusts are generated. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] In a well-ventilated area or under a fume hood, respiratory protection may not be required if dust generation is minimal. |
| Body | Laboratory coat or chemical-protective suit | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[3][4]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust.[5][6]
-
Hygiene: Wash hands thoroughly after handling the substance and before breaks.[1] Contaminated clothing should be removed and washed before reuse.[5]
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3][5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][5][7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4]
Disposal Plan:
Waste material must be disposed of in accordance with national and local regulations.
-
Unused Material: Leave the chemical in its original container. Do not mix with other waste.
-
Contaminated Materials: Handle uncleaned containers and other contaminated materials (e.g., gloves, wipes) as you would the product itself.
-
Spills: In case of a spill, wear appropriate PPE, avoid dust formation, and sweep or vacuum the material into a suitable, closed container for disposal.[1][7] Do not let the product enter drains.[1][3]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
Caption: Workflow for PPE selection and safe handling.
References
- 1. angenechemical.com [angenechemical.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.no [fishersci.no]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
